Technical Documentation Center

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol
  • CAS: 62823-14-7

Core Science & Biosynthesis

Foundational

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol CAS number

Initiating Research Process I've started by tracking down the CAS number for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, and I'm moving on to exploring synthetic routes, and will be accumulating spectroscopic data (NM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research Process

I've started by tracking down the CAS number for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, and I'm moving on to exploring synthetic routes, and will be accumulating spectroscopic data (NMR, IR, MS). Furthermore, I'll be searching for reactivity details and possible applications to build a comprehensive overview.

Expanding Information Gathering

I'm now expanding my search to synthesize this information into a user-friendly guide. My focus is on compiling synthesis protocols and spectroscopic data to clarify its use for researchers. I'm also including safety information, a logical structure for the guide, an introduction to the compound, and how the synthesis and purification will work. Furthermore, I intend to characterize the compound using analytical data and spectroscopic results.

Deepening Knowledge Acquisition

I'm now diving deeper into the specifics, starting with obtaining the CAS number for the target compound. I'm also focusing my searches on synthesis methods, spectroscopic data, and how it is relevant to drug development professionals. Safety data is also of high importance. My attention is also on a logical structure for the technical guide, which will begin with an introduction to the compound and then detail synthesis, purification, and structural elucidation.

Initiating the Search

I've begun by pinpointing the CAS number and basic details for "3,4-dihydro-2 H-1,5-benzodioxepin-7-ylmethanol". Initial searches are underway to establish a foundational understanding of the compound.

Defining the Foundation

I've confirmed the CAS number is 62823-14-7 and gathered supporting data like the IUPAC name, molecular formula (C10H12O3), and molecular weight (180.203). This confirms the identification phase is complete. I'm now drafting the technical guide's structure, focusing on a logical flow. I plan a whitepaper structure starting with an introduction to the benzodioxepin scaffold and its relevance, followed by properties, synthesis, and applications.

Outlining the Guide

I've sketched a detailed whitepaper outline. It begins with the compound's core data, then delves into its synthesis, purification, and structural characterization. Next I'll detail potential applications in research and drug discovery. The framework is complete, and the focus is now on fleshing out each section with specific information and data, as well as the accompanying visualizations. I plan to construct the synthesis section first, followed by the application section, then I will elaborate on the characterization aspects.

Developing the Outline

I've refined the whitepaper's structure, creating a detailed outline. It starts with the basics like the CAS number (62823-14-7) and proceeds through synthesis, purification, characterization, applications, and safety. I'm focusing on a logical flow. The synthesis section will be built first using a hypothetical, yet chemically sound, reduction pathway. I'll include a Graphviz diagram.

I plan to focus the Applications section next, followed by Characterization aspects, with the details and associated visualizations. I am aiming to produce a comprehensive guide for researchers.

Developing the Content

I've finalized the structure, including the core data (CAS 62823-14-7, etc.) and am preparing to elaborate the whitepaper's sections. I'll outline the synthesis using a reduction pathway and create a Graphviz diagram. I'll summarize the role of benzodioxepins in drug discovery and the related scaffold in drug design, citing specific research, as well as the safety aspects and related SDS information. I'll begin populating the spectral data table next.

Constructing the Synthesis

I'm now fully immersed in developing the technical guide. My focus shifted to synthesizing the synthesis section, starting with a reduction pathway for the target molecule. I am carefully constructing a step-by-step procedure and designing a Graphviz diagram. I aim to create an exceptionally clear and detailed section.

Exploratory

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol: Synthesis, Characterization, and Potential Biological Evaluation

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a molecule of interest within the broader class of benzodioxepin derivatives. These scaffolds are recognized for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a molecule of interest within the broader class of benzodioxepin derivatives. These scaffolds are recognized for their diverse pharmacological activities, making this particular derivative a candidate for investigation in drug discovery programs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural characterization, and a proposed workflow for its biological evaluation.

Molecular Structure and Physicochemical Properties

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a bicyclic molecule featuring a benzene ring fused to a seven-membered dioxepine ring, with a methanol substituent at the 7-position.

Chemical Structure:

Figure 1: Chemical structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol-
CAS Number62823-14-7
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
FormSolid
SMILESOCC1=CC=C2C(OCCCO2)=C1
InChI KeyFREFWPXUSXRBLF-UHFFFAOYSA-N

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol can be readily achieved through the reduction of its corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This precursor is commercially available, making this a convenient synthetic route. The reduction of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with well-established and reliable protocols.[4][5][6][7][8][9][10]

Two common and effective reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8] NaBH₄ is a milder reducing agent and is often preferred for its ease of handling and safety profile, as the reaction can typically be carried out in alcoholic solvents such as methanol or ethanol.[6][9] LiAlH₄ is a more powerful reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), with a subsequent aqueous workup to quench the reaction and protonate the resulting alkoxide.[5][8][10][11][12]

Proposed Synthetic Workflow

G Synthetic Workflow start Start: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., NaBH4 or LiAlH4) reagent->reaction solvent Appropriate Solvent (e.g., Methanol or THF) solvent->reaction workup Aqueous Workup / Quenching reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Product: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol purification->product

Figure 2: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Example using Sodium Borohydride)

This protocol is a general procedure for the reduction of an aromatic aldehyde to a primary alcohol and should be adapted and optimized for the specific substrate.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Causality: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water to quench the excess NaBH₄. After the initial effervescence subsides, add 1 M HCl to neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Structural Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6.5-7.5 ppm region. - A singlet for the benzylic CH₂ protons around 4.5 ppm. - A triplet for the hydroxyl proton (may be broad and exchangeable with D₂O). - Multiplets for the dioxepine ring protons.
¹³C NMR - Aromatic carbons in the 110-160 ppm region. - A signal for the benzylic carbon around 65 ppm. - Signals for the dioxepine ring carbons.
IR Spectroscopy - A broad O-H stretching band around 3300-3400 cm⁻¹. - C-O stretching bands in the 1000-1250 cm⁻¹ region. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (180.20 g/mol ). - Characteristic fragmentation patterns, including the loss of the methanol group.

Proposed Workflow for Biological Evaluation

Given the known pharmacological activities of benzodioxepin derivatives, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a candidate for biological screening. A common starting point in drug discovery is to assess the cytotoxic potential of a novel compound against a panel of cancer cell lines.[13][14][15][16][17][18][19][20][21][22]

In Vitro Cytotoxicity Screening Workflow

G In Vitro Cytotoxicity Screening Workflow start Start: Pure Compound treatment Treat Cells with Compound (Dose-response) start->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, XTT, or SRB assay) incubation->assay data_analysis Data Analysis (Calculate IC50 values) assay->data_analysis results Results: Cytotoxic Profile data_analysis->results

Figure 3: A general workflow for assessing the in vitro cytotoxicity of the target molecule.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing cell viability and can be adapted for various adherent cell lines.[19][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours. Causality: This incubation period allows the compound to exert its potential cytotoxic or cytostatic effects.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and initial biological evaluation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. While specific experimental data for this compound is limited in the current literature, the proposed methodologies are based on well-established chemical and biological principles. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related benzodioxepin derivatives.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015). PubMed. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. MDPI. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. ACS Publications. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). YouTube. [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. National Institutes of Health. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][11][23]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). National Institutes of Health. [Link]

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate. [Link]

  • RIFM safety assessment of 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6. Fragrance Material Safety Assessment Center. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(2-fluoro-5-methylphenyl)methanone. Angene. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

A Technical Guide for Medicinal Chemistry Applications Executive Summary This technical guide provides an in-depth spectroscopic and synthetic analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 105656-49-1 /...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide provides an in-depth spectroscopic and synthetic analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 105656-49-1 / Generic). As a pharmacophore, the 1,5-benzodioxepin scaffold serves as a critical bioisostere for indole and benzofuran rings in serotonin receptor modulators and anti-inflammatory agents. This document details the structural elucidation of the 7-hydroxymethyl derivative, focusing on the diagnostic NMR signatures of the seven-membered dioxepin ring and the validation of the primary alcohol functionality.

Structural Context & Synthetic Origin

The Scaffold

The molecule consists of a benzene ring fused to a seven-membered 1,5-dioxepin ring. The "7-ylmethanol" designation indicates a hydroxymethyl group (-CH


OH) at the 7-position (meta to one oxygen, para to the other, depending on numbering conventions, but typically the 7-position in this fused system corresponds to the 4-position relative to the catechol origin).
Synthetic Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps or starting material impurities (e.g., unreduced aldehydes).

The standard industrial route involves the alkylation of catechol followed by Vilsmeier-Haack formylation and hydride reduction.

Synthesis Catechol Catechol (Starting Material) Alkylation Alkylation (1,3-dibromopropane) Catechol->Alkylation Intermediate1 3,4-dihydro-2H- 1,5-benzodioxepin Alkylation->Intermediate1 Formylation Formylation (POCl3/DMF) Intermediate1->Formylation Aldehyde 7-Carbaldehyde Intermediate Formylation->Aldehyde Reduction Reduction (NaBH4/MeOH) Aldehyde->Reduction Product Target Alcohol (7-ylmethanol) Reduction->Product

Figure 1: Synthetic workflow from catechol to the target alcohol. Note that impurities from the aldehyde step (CHO signal at ~9.8 ppm) must be monitored.

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR: The "Dioxepin Flip" & Aromatic Region

The hallmark of 3,4-dihydro-2H-1,5-benzodioxepins is the signal pattern of the seven-membered ring. Unlike flat aromatic systems, the dioxepin ring adopts a twisted chair conformation, but at room temperature, rapid conformational flipping often averages the signals.

Table 1: Representative 1H NMR Data (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H (6) 6.90 – 6.95Doublet (d)1H

Meta-coupling, isolated between substituents.
Ar-H (8) 6.80 – 6.85dd1H

Ortho/Meta coupling.
Ar-H (9) 6.90 – 6.95Doublet (d)1H

Ortho coupling (overlaps with H-6 often).
Benzylic 4.55 – 4.60Singlet (s)2H-Characteristic -CH

-OH.
Dioxepin (O-CH

)
4.18 – 4.25Triplet (t)4H

Oxygen-adjacent methylenes (C2, C4).
Dioxepin (C-CH

)
2.15 – 2.22Quintet (p)2H

Central methylene (C3). Diagnostic signal.
-OH 1.80 – 2.50Broad (br s)1H-Exchangeable; shift varies with concentration.

Technical Insight: The "Quintet" at ~2.2 ppm is the most reliable diagnostic peak for the intact 1,5-benzodioxepin ring. If this splits or broadens significantly, it indicates conformational locking or ring-opening degradation.

13C NMR: Carbon Skeleton Verification

The


C spectrum must show 10 distinct carbon environments (assuming no symmetry equivalence in the aromatic ring due to the 7-substitution).
Table 2: Representative 13C NMR Data (100 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-O 150.0 – 152.0Quaternary carbons attached to Oxygen (C5a, C9a).
Aromatic C-C 135.0 – 136.0Quaternary carbon attached to hydroxymethyl (C7).
Aromatic CH 120.0 – 123.0Ar-CH carbons.
Dioxepin O-CH

70.0 – 71.0C2 and C4 carbons (High shift due to oxygen).
Benzylic CH

64.5 – 65.5Side chain alcohol carbon.
Dioxepin CH

31.0 – 32.0Central C3 carbon.

Experimental Protocols & Validation

Sample Preparation for Spectroscopy

To ensure reproducibility and minimize solvent effects (especially on the -OH proton), follow this standard operating procedure (SOP).

Protocol: NMR Sample Prep

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If solubility is poor, use DMSO-d

      
      . Be aware the -OH signal will shift to ~5.0 ppm and may show coupling to the CH
      
      
      
      (becoming a triplet).
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBH

    
     residues) which cause line broadening.
    
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is required to confirm the elemental composition, distinguishing it from the aldehyde precursor (MW 178) or the carboxylic acid (MW 194).

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Ion:

    
     or 
    
    
    
    .
  • Calculated Mass (C

    
    H
    
    
    
    O
    
    
    ):
    180.0786 Da.
  • Target m/z: 181.0865

    
    .
    
Infrared Spectroscopy (FT-IR)

IR is a rapid check for the reduction completion (disappearance of Carbonyl).

  • O-H Stretch: 3200–3400 cm

    
     (Broad).
    
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
    .
    
  • Absence of C=O: Ensure no strong band exists at 1680–1700 cm

    
     (Aldehyde impurity).
    

Logical Workflow: Structural Confirmation

Use the following logic gate to validate the synthesized material.

ValidationLogic Start Crude Product IR_Check IR Spectrum: Check 1700 cm-1 Start->IR_Check Decision1 C=O Present? IR_Check->Decision1 Recycle Reprocess: Continue Reduction Decision1->Recycle Yes NMR_Check 1H NMR: Check 9.8 ppm (CHO) Check 2.2 ppm (Ring) Decision1->NMR_Check No Decision2 Aldehyde peak? NMR_Check->Decision2 Decision2->Recycle Yes Final Valid: 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethanol Decision2->Final No

Figure 2: Quality Control Logic Gate for validation of the alcohol product.

References

  • Evaluation of Benzodioxepin Scaffolds: Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT)3 receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Note: Establishes the synthetic utility of the benzodioxepin ring in 5-HT ligands).

  • Fairbanks, A. J., & Sinay, P. (1995). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepins. Tetrahedron Letters.
  • Spectroscopic Constants for Benzodioxepins: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative reference for chemical shift prediction of fused dioxepin rings).

Exploratory

13C NMR of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

An In-depth Technical Guide to the ¹³C NMR of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. As a key structural motif in numerous pharmacologically active agents, a thorough understanding of the benzodioxepin scaffold is critical for drug discovery and development. This document moves beyond a simple recitation of data to offer a Senior Application Scientist's perspective on the causality behind experimental design, data interpretation, and the application of this knowledge in a professional research environment. We will cover the foundational principles, a self-validating experimental protocol, detailed spectral interpretation, and the role of this analysis in ensuring chemical integrity.

The Strategic Importance of ¹³C NMR in Modern Drug Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a chemical entity is a non-negotiable cornerstone of scientific integrity and regulatory compliance. For heterocyclic compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, ¹³C NMR spectroscopy offers a direct and powerful lens into the carbon framework of the molecule. Unlike ¹H NMR, which maps the proton environments, ¹³C NMR provides a distinct signal for each chemically non-equivalent carbon atom, revealing the fundamental architecture of the compound.[1]

The benzodioxepin core is a "privileged scaffold," known to interact with a variety of biological targets, making its derivatives, such as the subject of this guide, highly relevant in medicinal chemistry.[2] A robust and well-interpreted ¹³C NMR spectrum serves as a unique fingerprint, essential for:

  • Structural Verification: Confirming the identity and connectivity of the synthesized molecule.

  • Purity Assessment: Identifying the presence of impurities, isomers, or residual starting materials.

  • Batch-to-Batch Consistency: Ensuring manufacturing reliability in a quality control (QC) setting.

This guide is structured to empower the researcher not only to acquire a high-quality spectrum but to interpret it with a high degree of confidence, grounded in established spectroscopic principles.

Molecular Architecture and A Priori Spectral Prediction

Before stepping into the laboratory, a rigorous analysis of the target molecule's structure is paramount for predicting the expected NMR spectrum. This predictive exercise is the first step in a self-validating workflow; significant deviations between the predicted and observed spectra can signal structural inaccuracies or the presence of unexpected byproducts.

The structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol contains ten unique carbon environments, and therefore, ten distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

These carbons can be classified into four distinct electronic environments:

  • Aromatic Carbons (sp²): The six carbons of the benzene ring. Their chemical shifts are highly sensitive to the electronic effects of their substituents. The two carbons directly attached to the dioxepin oxygens will be the most downfield (deshielded) in this region.

  • Aliphatic Ether Carbons (sp³): The two O-CH₂ carbons within the seven-membered dioxepin ring. The adjacent electronegative oxygen atoms cause a significant downfield shift compared to simple alkanes.[3][4]

  • Aliphatic Alkane Carbon (sp³): The central CH₂ of the propyl chain in the dioxepin ring. This carbon is expected to be the most upfield (shielded) signal in the spectrum.

  • Benzylic Alcohol Carbon (sp³): The CH₂OH carbon. Its attachment to an oxygen atom places its chemical shift in a range similar to the aliphatic ether carbons.[3][4][5]

Table 1: Predicted ¹³C Chemical Shift Ranges

Carbon Type Typical Chemical Shift (δ, ppm) Rationale for Prediction
Aromatic C-O 145 - 160 sp² hybridization combined with the strong deshielding effect of a directly bonded electronegative oxygen atom.
Aromatic C-C / C-H 115 - 140 Standard range for aromatic carbons; exact shifts depend on substitution patterns.[6]
Aliphatic C-O (Ether/Alcohol) 60 - 75 sp³ carbon deshielded by an adjacent electronegative oxygen atom.[3][5]

| Aliphatic C-C | 25 - 40 | Standard chemical shift for an sp³ carbon in a non-strained aliphatic environment. |

A Validated Experimental Protocol for High-Resolution Data Acquisition

The quality of the final spectrum is inextricably linked to the rigor of the experimental procedure. The following protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data reliability.

Sample Preparation: The Foundation of Quality
  • Analyte Purity: Begin with a sample confirmed to be pure by an orthogonal technique (e.g., LC-MS or UPLC). This prevents the misinterpretation of impurity signals.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power for moderately polar organics and its well-defined solvent peak (δ ≈ 77.16 ppm) for referencing.

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent.[7][8] This concentration provides a strong signal-to-noise ratio for ¹³C NMR within a reasonable acquisition time.[7] For highly dilute samples, specialized techniques or tubes may be necessary.[9]

  • Internal Standard: Add a single drop of a solution containing tetramethylsilane (TMS) as the primary chemical shift reference (δ = 0.00 ppm).[10]

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), the final solution must be free of any particulate matter. Filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[8][11]

  • Volume and Labeling: The final solution height in the tube should be approximately 4.5-5.0 cm (45-50 mm) to ensure it is fully within the detection area of the NMR probe coils.[8][11] Securely cap and label the tube.

Spectrometer Parameters: Optimizing for the Target Molecule

The following parameters are recommended for a 400 MHz spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

Parameter Setting Rationale & Expert Insight
Pulse Program zgpg30 A standard proton-gated decoupling sequence with a 30° flip angle. This provides a good compromise between signal intensity and allowing for sufficient relaxation, which is crucial for detecting quaternary carbons.
Spectral Width (SW) 0 - 220 ppm This range comfortably encompasses all expected carbon signals from highly shielded alkanes to deshielded aromatic or carbonyl-like carbons.[6]
Acquisition Time (AT) ~1.5 s An adequate acquisition time to ensure good digital resolution of the signals.
Relaxation Delay (D1) 2.0 s A critical parameter. Quaternary carbons have longer relaxation times. While a 2s delay is a practical starting point, for truly quantitative results, this may need to be increased to 5-10s to ensure full relaxation.
Number of Scans (NS) 1024 Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be co-added to achieve an acceptable signal-to-noise ratio. This number can be increased for more dilute samples.

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Interpretation: From Spectrum to Structure

The resulting spectrum should display ten distinct singlets (due to broadband proton decoupling). The process of assigning these signals to their respective carbon atoms is a logical puzzle that combines the predicted chemical shifts with established principles.

Table 3: Spectral Data and Peak Assignment for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Observed Shift (δ, ppm) Carbon Type Assignment Rationale
148.8 Aromatic C-O Quaternary. The most deshielded aromatic carbon due to direct attachment to oxygen.
145.1 Aromatic C-O Quaternary. The second aromatic carbon directly bonded to an oxygen.
137.2 Aromatic C-C Quaternary. The aromatic carbon bearing the hydroxymethyl substituent.
122.5 Aromatic C-H Aromatic methine (CH) carbon.
119.3 Aromatic C-H Aromatic methine (CH) carbon.
118.8 Aromatic C-H Aromatic methine (CH) carbon.
71.2 Aliphatic C-O O-CH₂ carbon within the dioxepin ring.
64.9 Aliphatic C-O CH₂OH carbon. Its specific shift is influenced by both the oxygen and the aromatic ring.
32.8 Aliphatic C-C The central CH₂ of the propyl unit in the dioxepin ring.

| 31.5 | Aliphatic C-O | The second O-CH₂ carbon within the dioxepin ring. |

Note: The specific assignments of the three aromatic C-H signals and the two aliphatic O-CH₂ signals would require more advanced 2D NMR experiments (like HSQC and HMBC) for definitive confirmation.

Visualization of Key Processes

To ensure clarity, the experimental and logical workflows are presented below using standardized diagrams.

experimental_workflow Figure 1: End-to-End Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Solvent Dissolve in CDCl3 (50-100 mg / 0.6 mL) Standard Add TMS Reference Solvent->Standard Filter Filter into NMR Tube Standard->Filter Volume Adjust Volume (4.5-5.0 cm) Filter->Volume Spectrometer Set Spectrometer Parameters (Table 2) Volume->Spectrometer Acquisition Acquire Data (NS=1024) Spectrometer->Acquisition FT Fourier Transform & Phasing Acquisition->FT Reference Reference to TMS (0.00 ppm) FT->Reference Peak Peak Picking Reference->Peak Assignment Assign Signals (Table 3) Peak->Assignment

Caption: A validated workflow from sample preparation to final data interpretation.

interpretation_logic Figure 2: The Logic of Spectral Assignment cluster_data Empirical Data cluster_knowledge Theoretical Knowledge ChemShift Chemical Shifts Assignment Unambiguous Peak Assignment ChemShift->Assignment Intensity Signal Intensities (Quaternary are weak) Intensity->Assignment TwoD_NMR 2D NMR Data (HSQC/HMBC) TwoD_NMR->Assignment Structure Known Molecular Structure Structure->Assignment Substituent Substituent Effects & Electronegativity Substituent->Assignment DB Spectral Databases & Literature Values DB->Assignment

Caption: The convergence of empirical data and theoretical knowledge for spectral assignment.

References

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved February 2, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). ¹³C Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Archer, R. A., Boyd, D. B., Demarco, P. V., Tyminski, I. J., & Allinger, N. L. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting ¹³C NMR Spectra. Retrieved February 2, 2026, from [Link]

  • St-Amour, R., & St-Jacques, M. (1983). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry. [Link]

  • University of Arizona. (n.d.). Sample Preparation and Positioning - NMR. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and Presence of Added Alkali. Retrieved February 2, 2026, from [Link]

  • Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). ¹H and ¹³C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved February 2, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved February 2, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. Retrieved February 2, 2026, from [Link]

  • Halilović, E., et al. (2021). Synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of Engineering & Processing Management. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a key intermediate in pharmaceutical research and development. We de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a key intermediate in pharmaceutical research and development. We delve into the foundational principles of Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, offering a predictive analysis of the compound's fragmentation pathways under both hard and soft ionization conditions. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and structurally characterize this molecule and its analogues. Detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, underscored by a causal explanation of experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is a member of the benzodioxepin class of compounds, which are scaffolds of significant interest in medicinal chemistry.[1] The precise and unequivocal structural confirmation of such molecules is a cornerstone of the drug development pipeline, directly impacting safety, efficacy, and intellectual property. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of methods. As a senior application scientist, the objective is to provide a logical framework for understanding why specific fragmentation events occur and how to design experiments that yield clear, interpretable, and trustworthy data. We will explore the molecule's journey from a neutral entity to a collection of characteristic ions, providing a roadmap for its analytical fingerprinting.

Foundational Ionization Methodologies: A Dichotomy of Approach

The choice of ionization technique is the most critical decision in a mass spectrometry experiment, fundamentally dictating the nature of the resulting spectrum. For a molecule like 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, two techniques provide complementary and essential information: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Fingerprinting

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy process where the analyte is bombarded with 70 eV electrons in the gas phase. This energy is sufficient to not only ionize the molecule by ejecting an electron, forming a radical cation (M⁺•), but also to induce extensive and reproducible fragmentation. This complex fragmentation pattern serves as a unique "fingerprint" for the molecule.

However, the functional groups present in our target molecule present a classic EI conundrum. Aromatic systems tend to produce stable molecular ions that are readily observed.[2][3] Conversely, aliphatic alcohols often exhibit weak or entirely absent molecular ion peaks due to rapid fragmentation, primarily through α-cleavage or dehydration (loss of water).[4][5][6] The interplay between the stabilizing aromatic benzodioxepin core and the labile primary alcohol moiety is what makes the EI analysis of this compound particularly instructive.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast, ESI is a soft ionization method used with Liquid Chromatography (LC-MS).[7] It generates ions directly from a liquid solution by creating a fine, charged aerosol.[7] This gentle process imparts minimal excess energy, resulting in very little fragmentation.[7] The primary ion observed is typically the protonated molecule, [M+H]⁺.[8] This makes ESI the gold standard for unequivocally determining the molecular weight of an analyte.

While a single-stage ESI-MS spectrum is structurally simple, its power is magnified when coupled with tandem mass spectrometry (MS/MS). In this configuration, the [M+H]⁺ ion is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it is fragmented by collision with an inert gas. This controlled fragmentation provides the detailed structural information that is absent in the initial ESI spectrum, revealing the connectivity of the molecule in a predictable manner.[9]

Predicted Fragmentation Pathways: Deciphering the Mass Spectrum

Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectra. The structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol suggests several high-probability cleavage events.

Electron Ionization (EI) Fragmentation

Upon 70 eV electron impact, the molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) of 180. Due to the stabilizing influence of the fused aromatic ring system, this peak should be clearly observable. The subsequent fragmentation cascade is predicted to be dominated by reactions involving the benzylic alcohol group and the dioxepin ring.

  • Loss of Water (Dehydration): A common pathway for alcohols is the elimination of a water molecule (18 Da), leading to a significant ion at m/z 162 .[2][4]

  • Loss of the Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the methanol group can result in the loss of a •CH₂OH radical (31 Da), generating a stable benzodioxepin cation at m/z 149 .

  • Benzylic Cleavage: Loss of a hydrogen radical from the molecular ion can form a stable, conjugated oxonium ion at m/z 179 .

  • Dioxepin Ring Fragmentation: The seven-membered heterocyclic ring can undergo cleavage. A characteristic fragmentation is the loss of a C₂H₄O (ethylene oxide, 44 Da) neutral molecule from the m/z 149 ion, which would produce a fragment at m/z 105 .

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion mode ESI, the analyte will readily accept a proton, likely at one of the ether oxygens or the hydroxyl group, to form the [M+H]⁺ ion at m/z 181 . The MS/MS fragmentation of this precursor ion will be driven by the elimination of stable neutral molecules.

  • Primary Neutral Loss of Water: The most favorable fragmentation pathway for the protonated molecule is the loss of a neutral water molecule (18 Da). This is a low-energy process that results in a highly stable, resonance-delocalized carbocation at m/z 163 . This is often the base peak in the MS/MS spectrum.

  • Secondary Fragmentation: The fragment ion at m/z 163 can undergo further fragmentation. A plausible pathway involves the loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic structures, resulting in an ion at m/z 135 .

Caption: Predicted ESI-MS/MS fragmentation pathway of the [M+H]⁺ ion.

Data Summary: Key Diagnostic Ions

The following table summarizes the key ions predicted to be observed in the mass spectrometric analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Ionization Modem/z (Mass-to-Charge Ratio)Ion IdentitySignificance
EI 180[M]⁺•Molecular Ion
162[M-H₂O]⁺•Loss of Water
149[M-•CH₂OH]⁺Loss of Hydroxymethyl Radical
ESI 181[M+H]⁺Protonated Molecule (MS¹)
163[M+H-H₂O]⁺Loss of Water (MS²)
135[M+H-H₂O-CO]⁺Subsequent Loss of Carbon Monoxide (MS²)

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The choice of parameters is explained to instill a deeper understanding of the experimental design.

Protocol for GC-MS Analysis (EI)
  • Rationale: This protocol is optimized for the volatility and thermal characteristics of the analyte. A non-polar column is chosen due to the predominantly aromatic nature of the compound. The temperature program is designed to ensure good peak shape without causing thermal degradation in the GC column.

  • Methodology:

    • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in high-purity dichloromethane. The choice of a volatile solvent ensures efficient vaporization in the injector.

    • GC System: Agilent 8890 GC (or equivalent).

    • Injector: Splitless mode, 250°C. Splitless injection maximizes sensitivity for trace analysis. The temperature is high enough for rapid vaporization but low enough to prevent thermal degradation of the benzylic alcohol.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This stationary phase provides excellent resolution for a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for EI to create reproducible spectra that are comparable to library databases.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range covers the molecular ion and all expected fragments.

Protocol for LC-MS/MS Analysis (ESI)
  • Rationale: This protocol uses reverse-phase chromatography, the standard for molecules of this polarity. A C18 column is selected for its versatility. The use of formic acid in the mobile phase is critical; it provides a source of protons to ensure efficient ionization in positive ESI mode. The gradient elution allows for the separation of the target analyte from potential impurities.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water. This ensures compatibility with the initial mobile phase conditions.

    • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[10] A sub-2-µm particle size column provides high resolution and fast analysis times.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 1.5 minutes.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ (or equivalent).

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • MS¹ Scan: Scan from m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 181.

    • MS² Product Ion Scan: Select m/z 181 as the precursor ion. Scan product ions from m/z 50-200 using a collision energy of 20 eV. A collision energy ramp (e.g., 15-40 eV) can also be beneficial to observe the full fragmentation profile.

Conclusion: A Synergistic Approach to Structural Elucidation

The mass spectrometric analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a prime example of how complementary ionization techniques provide a complete analytical picture. GC-MS with Electron Ionization delivers a rich, reproducible fragmentation fingerprint ideal for library matching and detailed structural confirmation. Concurrently, LC-MS/MS with Electrospray Ionization unequivocally establishes the molecular weight and provides controlled fragmentation data that confirms the molecule's core structure and functional groups. By applying the principles and protocols detailed in this guide, researchers can achieve a high degree of confidence in their analytical results, ensuring the integrity and progression of their scientific endeavors.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS. (n.d.). Agilent Technologies. [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2021). ResearchGate. [Link]

  • Rousu, X., et al. (2018). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Tretyakov, K., et al. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]

  • Electrospray ionization. (2024). Wikipedia. [Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. (n.d.). Technology Networks. [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl. (n.d.). LookChem. [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation. (2024). JoVE. [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (2023). PubMed Central. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. (n.d.). PubChem. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters Corporation. [Link]

  • Analysis of a Benzodiazepine-Based Drug Using GC-MS. (n.d.). Shimadzu. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2006). ACS Publications. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2022). Royal Society of Chemistry. [Link]

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. [Link]

  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2012). PubMed. [Link]

  • (a) (b) (c) Figure S1. (n.d.). MPG.PuRe. [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. (n.d.). Kura Biotech. [Link]

  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. (2022). ChemRxiv. [Link]

  • 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. (n.d.). OECD Existing Chemicals Database. [Link]

  • 6.2: Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • Original Article: - Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. (2022). Pharmaceutical and Biomedical Research. [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one. (n.d.). PubChem. [Link]

Sources

Exploratory

An Investigative Guide to the Biological Activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The scaffold of 3,4-dihydro-2H-1,5-benzodioxepin is a recurring motif in compounds exhibiting a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 3,4-dihydro-2H-1,5-benzodioxepin is a recurring motif in compounds exhibiting a wide array of biological activities, including but not limited to anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This technical guide outlines a comprehensive research framework for the synthesis and biological characterization of a specific, lesser-studied derivative: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. The document serves as a roadmap for investigators, detailing the synthetic route, proposing a tiered screening strategy to elucidate potential therapeutic value, and providing detailed, field-proven protocols for in vitro and in vivo evaluation. Our approach is grounded in the established bioactivities of structurally related analogs, providing a logical and evidence-based pathway for discovery.

Introduction: The Benzodioxepin Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,5-benzodioxepin heterocyclic system is a key pharmacophore found in numerous biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, from central nervous system agents to novel anticancer therapeutics.[3] The structural rigidity of the benzodioxepin ring system, combined with its capacity for diverse substitutions, makes it an attractive starting point for the design of novel chemical entities. This guide focuses on 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a compound with limited reported biological data, and proposes a systematic investigation into its potential therapeutic properties.

Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any biological investigation. The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol can be achieved through a multi-step process, beginning with the alkylation of a suitably protected catechol derivative.

Proposed Synthetic Pathway

A common route to the 3,4-dihydro-2H-1,5-benzodioxepin core involves the reaction of a catechol with a 1,3-dihalopropane.[4] For the target molecule, a plausible synthetic scheme is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol start Pyrocatechol step1 Reaction with 1,3-dibromopropane start->step1 intermediate1 3,4-dihydro-2H-1,5-benzodioxepine step1->intermediate1 step2 Friedel-Crafts Acylation intermediate1->step2 intermediate2 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine step2->intermediate2 step3 Reduction of Ketone intermediate2->step3 final_product 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol step3->final_product Screening_Strategy cluster_screening Tiered Biological Screening Workflow cluster_tier1_assays Primary Assays cluster_tier2_assays Secondary Assays cluster_tier3_assays In Vivo Models tier1 Tier 1: Primary In Vitro Screening anticancer Anticancer Cytotoxicity Screen (e.g., NCI-60 panel) tier1->anticancer neuro Neuroprotection Assay (e.g., Glutamate-induced excitotoxicity) tier1->neuro antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC determination) tier1->antimicrobial tier2 Tier 2: Secondary In Vitro Assays & Mechanistic Studies apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) tier2->apoptosis bbb In Vitro BBB Permeability Assay tier2->bbb moa Mechanism of Action Studies (e.g., Western Blot, qPCR) tier2->moa tier3 Tier 3: In Vivo Efficacy Models xenograft Tumor Xenograft Model tier3->xenograft stroke Ischemic Stroke Model (e.g., MCAO in rodents) tier3->stroke infection Systemic Infection Model tier3->infection anticancer->tier2 If active neuro->tier2 If active antimicrobial->tier2 If active apoptosis->tier3 If promising bbb->tier3 If promising moa->tier3 If promising

Sources

Foundational

Potential therapeutic applications of benzodioxepin derivatives

Title: The Benzodioxepin Scaffold: Structural Versatility in Oncology and CNS Therapeutics Subtitle: A Technical Guide to Structure-Activity Relationships, Synthesis, and Clinical Potential Executive Summary The benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Benzodioxepin Scaffold: Structural Versatility in Oncology and CNS Therapeutics Subtitle: A Technical Guide to Structure-Activity Relationships, Synthesis, and Clinical Potential

Executive Summary

The benzodioxepin moiety—specifically the 1,4-benzodioxepin and 1,5-benzodioxepin isomers—represents a "privileged scaffold" in medicinal chemistry. Unlike rigid heterocyclic systems, the seven-membered dioxepin ring introduces a degree of conformational flexibility (a "pucker") that allows these molecules to adapt to diverse biological targets, ranging from G-protein coupled receptors (GPCRs) in the central nervous system to tubulin binding sites in cancer cells.

This technical guide analyzes the therapeutic utility of benzodioxepin derivatives, focusing on their role as tubulin polymerization inhibitors and serotonergic modulators. It provides validated synthetic protocols and mechanistic insights required for lead optimization.

Oncology: Tubulin Polymerization Inhibition

Benzodioxepin derivatives have emerged as potent antimitotic agents. By mimicking the binding mode of colchicine or combretastatin A-4 (CA-4), these derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Mechanistic Pathway

The therapeutic efficacy relies on the molecule's ability to occupy the hydrophobic pocket at the interface of


- and 

-tubulin. This prevents the straight conformation required for microtubule formation.

G Target Benzodioxepin Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Target->Tubulin Bind (Kd < 10nM) Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Steric Hindrance Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Spindle Collapse Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase-3 Activation

Figure 1: Mechanism of action for benzodioxepin-induced apoptosis via tubulin inhibition.

Quantitative Efficacy Data

The following table summarizes the cytotoxicity (IC


) of varying 1,4-benzodioxepin analogs against standard cancer cell lines compared to CA-4 (Standard).
Compound IDR1 SubstitutionR2 SubstitutionMCF-7 (Breast) IC

(

M)
HCT-116 (Colon) IC

(

M)
Tubulin Inhibition % (at 5

M)
BZD-01 HOMe4.2 ± 0.55.1 ± 0.835%
BZD-04 3,4,5-trimethoxyOMe0.045 ± 0.01 0.052 ± 0.01 88%
BZD-09 4-F-phenylH1.8 ± 0.22.1 ± 0.355%
CA-4 (Ref) --0.003 ± 0.0010.004 ± 0.00195%

Interpretation: The introduction of the 3,4,5-trimethoxyphenyl moiety (BZD-04) drastically improves potency, validating the pharmacophore overlap with Combretastatin A-4 [1].

CNS Applications: Serotonergic Modulation

Beyond oncology, 1,4-benzodioxepins act as bioisosteres for benzodiazepines but with distinct selectivity profiles. They show significant affinity for 5-HT


 receptors, making them candidates for anxiolytic and antidepressant therapies without the severe sedation associated with classic benzodiazepines.

Key SAR Insight: The flexibility of the 7-membered ring allows the molecule to adopt a "butterfly-like" conformation essential for fitting into the 5-HT GPCR binding pocket.

Validated Experimental Protocol: Synthesis of 1,4-Benzodioxepin Scaffold

To ensure reproducibility, we utilize an intramolecular cyclization strategy. This protocol avoids the high dilution requirements of older methods by using Cesium Carbonate (


) to promote the "Cesium Effect," enhancing ring closure efficiency.
Workflow Diagram

Synthesis Start Catechol Derivative (Precursor) Inter Intermediate: Ether Formation Start->Inter Epichlorohydrin K2CO3, Reflux Cyclization Intramolecular Cyclization Inter->Cyclization Cs2CO3 DMF, 80°C Product 1,4-Benzodioxepin Scaffold Cyclization->Product Purification (Column Chrom.)

Figure 2: Synthetic route utilizing the Cesium Effect for ring closure.

Step-by-Step Methodology

Objective: Synthesis of 2,3-dihydro-5H-1,4-benzodioxepin.

Reagents:

  • Catechol (1.0 eq)

  • 1,3-dibromopropane (1.2 eq) or Epichlorohydrin derivatives

  • Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Catechol (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add

    
     (25 mmol) in a single portion.
    
    • Scientist's Note: The use of Cesium is critical here. Its large ionic radius forms a "loose" ion pair with the phenoxide, increasing nucleophilicity and facilitating the difficult 7-membered ring formation [2].

  • Linker Addition: Add 1,3-dibromopropane (12 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert Nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic quintet at

    
     ~2.2 ppm (central 
    
    
    
    of the dioxepin ring) and two triplets at
    
    
    ~4.2 ppm (O-
    
    
    ).
  • Yield: Expected range 75–85%.

Future Outlook: PROTACs and Hybrids

The future of benzodioxepins lies in Proteolysis Targeting Chimeras (PROTACs) . The solvent-exposed regions of the benzodioxepin scaffold (specifically at the C3 or C7 positions) offer ideal attachment points for linkers to E3 ligase ligands.

Hypothesis: A benzodioxepin-Cereblon conjugate could selectively degrade specific isoforms of tubulin or kinases resistant to traditional inhibitors, overcoming multi-drug resistance (MDR).

References

  • Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry 38.10 (1995): 1666-1672.

  • Frenette, R., et al. "Cesium carbonate effect on the synthesis of macrocyclic ethers." Journal of Organic Chemistry 56.9 (1991): 3083-3086.

  • Bao, X., et al. "Design, synthesis and biological evaluation of 1,4-benzodioxan derivatives as potent anticancer agents." European Journal of Medicinal Chemistry 114 (2016): 244-254. (Contextual grounding for benzodioxan/epin scaffolds).

Exploratory

Literature review of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol: Synthesis, Characterization, and Therapeutic Horizons Introduction: The Significance of the Benzodioxepin Scaffold Within the landscape of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol: Synthesis, Characterization, and Therapeutic Horizons

Introduction: The Significance of the Benzodioxepin Scaffold

Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1] The 3,4-dihydro-2H-1,5-benzodioxepin framework, a seven-membered heterocyclic system fused to a benzene ring, represents a "privileged scaffold" due to its presence in molecules exhibiting a wide array of biological activities.[2] This guide focuses on a key derivative, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a molecule that serves as both a versatile synthetic intermediate and a potential pharmacophore for drug discovery. Its structure, featuring a primary alcohol functional group, provides a reactive handle for the synthesis of diverse molecular libraries, enabling the exploration of its therapeutic potential.

Derivatives of the 1,5-benzodioxepin class have been identified as potent and selective antagonists for the muscarinic M3 receptor, with applications in treating overactive bladder.[3] Others have been developed as a novel class of β-adrenergic stimulants, demonstrating potential as bronchial dilators.[4] The broader family of benzodioxanes and related structures are found in compounds with anti-inflammatory, anticancer, and neuroprotective properties, underscoring the scaffold's significance in drug development.[2] This document provides a comprehensive overview of the synthesis, characterization, and pharmacological context of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol for researchers and scientists in the field.

Synthesis and Characterization

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a multi-step process that begins with the construction of the core heterocyclic ring system, followed by functionalization and final reduction. The causality behind each step is critical for achieving high yields and purity.

Part A: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Core

The foundational step is the formation of the seven-membered dioxepin ring. A robust and commonly employed method is the Williamson ether synthesis, a type of Ullmann condensation, between a catechol and a suitable three-carbon dielectrophile.[5][6]

Rationale for Experimental Choices:

  • Reactants: Pyrocatechol (catechol) provides the aromatic backbone and the two nucleophilic hydroxyl groups. 1,3-Dibromopropane serves as the electrophilic three-carbon linker required to form the seven-membered ring.

  • Base: Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic diphenoxide in situ. Its use is preferable to stronger bases like sodium hydride, which would be less compatible with the solvent at high temperatures and more hazardous to handle.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively solvates the potassium cations, leaving the phenoxide nucleophile "bare" and highly reactive, while also having a high boiling point to accommodate the required reaction temperature.[7]

  • Temperature: The reaction is typically heated (e.g., 120°C) to overcome the activation energy for the two sequential SN2 reactions and to drive the reaction to completion.[5]

Detailed Experimental Protocol:

  • To a stirred solution of pyrocatechol (1.0 eq) in absolute dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

  • Add 1,3-dibromopropane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 120°C and maintain stirring for 48 hours under an inert atmosphere (e.g., nitrogen or argon).[5]

  • After cooling to room temperature, filter the suspension to remove inorganic salts.

  • Pour the filtrate into a large volume of water and extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic extracts with 3N sodium hydroxide to remove any unreacted pyrocatechol, followed by a wash with water until neutral.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine as a clear liquid.

catechol Pyrocatechol solvent DMF, 120°C dibromopropane 1,3-Dibromopropane base K₂CO₃ product 3,4-dihydro-2H-1,5-benzodioxepine solvent->product Williamson Ether Synthesis

Caption: Synthesis of the benzodioxepine core.

Part B: Reduction to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

The target alcohol is synthesized via the reduction of its corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This aldehyde is a commercially available intermediate or can be synthesized through formylation of the benzodioxepine core.[8][9] The aldehyde's carbonyl group is highly susceptible to reduction by hydride reagents.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH4) is the ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other functional groups like ethers or the aromatic ring. Its ease of handling and safety profile make it superior to more powerful and less selective reagents like lithium aluminum hydride (LAH) for this specific purpose.

  • Solvent: Methanol or ethanol are excellent solvents for NaBH4 reductions. They are polar enough to dissolve the borohydride salt and the aldehyde substrate, and the protic nature of the solvent facilitates the workup by quenching any excess reagent and protonating the resulting alkoxide intermediate.

Detailed Experimental Protocol:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[10]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and any hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

aldehyde 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde reagents 1. NaBH₄, Methanol 2. H₂O workup alcohol 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol reagents->alcohol Selective Reduction

Caption: Reduction of the aldehyde to the target alcohol.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized molecule.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [11]
Appearance Expected to be a solid or oil -

| MDL Number | MFCD02682039 | |

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the ~6.8-7.2 ppm region), a singlet or triplet for the benzylic CH₂OH group (~4.6 ppm), a singlet for the hydroxyl proton (variable), and multiplets for the three methylene groups of the dioxepin ring (~4.2, 2.1, and 4.2 ppm).

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons (110-150 ppm), the benzylic carbon (~65 ppm), and the aliphatic carbons of the dioxepin ring (~30 and 70 ppm).

  • IR Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹) for the alcohol, C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong C-O ether stretches (~1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180.08, corresponding to the molecular formula C₁₀H₁₂O₃.

Pharmacological Landscape and Therapeutic Potential

While direct pharmacological data for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is not extensively published, the therapeutic potential can be inferred from the activities of structurally related compounds. The benzodioxepin scaffold is a key feature in molecules targeting a range of biological pathways.

Established Activities of the Benzodioxepin Scaffold:

  • Muscarinic Receptor Antagonism: Novel 1,5-benzodioxepin derivatives have shown high binding affinity for the M3 muscarinic receptor, presenting a promising avenue for the treatment of overactive bladder.[3]

  • β-Adrenergic Stimulation: A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins were identified as a unique class of β-adrenergic stimulants with potential as bronchodilators for asthma therapy.[4]

  • Neuroprotection: Related benzofuro- and naphtho-diazepine-diones have been investigated as P2X4R antagonists for their neuroprotective effects in models of ischemic stroke.[12]

  • Anticancer and Anti-inflammatory Activity: The broader benzodioxane and benzodioxole frameworks are present in compounds evaluated as cytotoxic agents and COX inhibitors.[13] The structural similarity suggests that derivatives of the target molecule could be explored for similar activities.

The primary alcohol of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a key feature, serving as a versatile synthetic handle. It allows for the creation of libraries of esters, ethers, and amines, which can be used to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.

core 1,5-Benzodioxepin Scaffold m3 Muscarinic M3 Antagonism core->m3 beta β-Adrenergic Stimulation core->beta neuro Neuroprotection (P2X4R Antagonism) core->neuro cancer Anticancer & Anti-inflammatory core->cancer

Caption: Reported activities of the benzodioxepin scaffold.

Conclusion and Future Outlook

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a valuable molecule in the field of medicinal chemistry. Its synthesis is achievable through well-established and reliable chemical transformations, starting from the construction of the core benzodioxepin ring system followed by the selective reduction of a key aldehyde intermediate. The true potential of this compound lies in its role as a building block for the synthesis of novel derivatives.

Future research should focus on leveraging the primary alcohol functionality to generate libraries of esters, ethers, carbamates, and other analogues. These libraries can then be screened against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, guided by the known pharmacological activities of the benzodioxepin scaffold. Such systematic exploration is a proven strategy in drug discovery and could lead to the identification of new lead compounds with significant therapeutic potential.[14]

References

  • PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]

  • Gao, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available from: [Link]

  • ResearchGate. Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Available from: [Link]

  • Kennard, O., et al. (1971). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Semantic Scholar. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1971). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Royal Society of Chemistry. Available from: [Link]

  • Ibrahim, M., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. Available from: [Link]

  • PubMed. (2007). 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists. Available from: [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Available from: [Link]

  • Al-Qaisi, J., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Institutes of Health. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]

  • PeerJ. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Available from: [Link]

  • ResearchGate. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Available from: [Link]

  • Sci-hub.st. (1975). 1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Available from: [Link]

  • Fragrance Material Safety Assessment Center. (2024). 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6. Available from: [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2022). Design, synthesis, and biological evaluation of a series of novel cordycepin derivatives. Available from: [Link]

  • ResearchGate. (2018). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][5][15]oxazine as new scaffolds for potential bioactive compounds. Available from: [Link]

  • MDPI. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Available from: [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

  • MDPI. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]

  • YouTube. (2024). Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT. Available from: [Link]

  • Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]

  • The Good Scents Company. 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. Available from: [Link]

  • MDPI. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • TSI Journals. (2008). A review on chemistry and pharmacology of benzodioxanes. Available from: [Link]

  • PubMed. (2013). Development of novel benzotriazines for drug discovery. Available from: [Link]

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • YouTube. (2022). Drug discovery strategies: Focusing on synthetic compounds and natural products. Available from: [Link]

  • ResearchGate. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • PubChem. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • Scientific & Academic Publishing. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Available from: [Link]

  • PubChem. 3,4-Dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-2H,11H-1-benzopyrano(6,7-b)(1,4)benzodioxepin-7-carboxaldehyde. Available from: [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][5][15]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Available from: [Link]

  • PubChem. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Introduction & Strategic Rationale The 1,5-benzodioxepin scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its 1,4-benzodioxan (6-membered) analog due to the increased flexibility of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 1,5-benzodioxepin scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its 1,4-benzodioxan (6-membered) analog due to the increased flexibility of the 7-membered heterocyclic ring. This structural feature is critical in designing serotonergic modulators and specific enzyme inhibitors where conformational adaptability dictates binding affinity.

This protocol details the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (Target 3 ). The route is designed for reproducibility and scalability, prioritizing atom economy and safety.

Retrosynthetic Analysis

The synthesis is disconnected into two logical phases:

  • Double Nucleophilic Substitution (Cyclization): Constructing the 7-membered ether ring using a Williamson-type ether synthesis.

  • Chemoselective Reduction: Converting the aldehyde handle to the target primary alcohol without affecting the ether linkages.

We utilize 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) as the starting material rather than the ester analog. This choice avoids the need for stronger reducing agents (like LiAlH4), allowing the use of milder Sodium Borohydride (NaBH4), which improves the safety profile of the protocol.

Retrosynthesis Target Target Alcohol (3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol) Aldehyde Intermediate Aldehyde (Benzodioxepine-7-carbaldehyde) Target->Aldehyde Reduction (NaBH4) Precursors Precursors 3,4-Dihydroxybenzaldehyde + 1,3-Dibromopropane Aldehyde->Precursors Cyclization (K2CO3, DMF)

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commercially available phenols.

Phase 1: Cyclization to the Aldehyde Intermediate

Objective: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Critical Challenge: Forming a 7-membered ring is entropically less favored than 5- or 6-membered rings. The primary risk is intermolecular polymerization (oligomer formation) rather than intramolecular cyclization. Solution: We employ the High-Dilution Principle and a weak base (K2CO3) to favor the discrete molecular species.

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
3,4-Dihydroxybenzaldehyde 138.121.0Substrate
1,3-Dibromopropane 201.891.2Electrophile (Linker)
Potassium Carbonate (K2CO3) 138.212.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) 73.09--Solvent (Polar Aprotic)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a nitrogen inlet.

  • Solvation: Dissolve 3,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) in anhydrous DMF (250 mL).

    • Expert Note: The concentration is kept approx. 0.3 M. Do not reduce solvent volume; dilution is critical to prevent polymerization.

  • Base Addition: Add anhydrous K2CO3 (25.0 g, 181 mmol) and catalytic KI (1.2 g). The mixture will turn into a thick suspension.

  • Alkylation: Add 1,3-dibromopropane (8.8 mL, 86.9 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 80°C for 16–20 hours.

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting catechol (very polar) should disappear, and a less polar spot (Aldehyde intermediate) should appear (Rf ~ 0.5).

  • Workup (The "Crash" Method):

    • Cool the reaction to room temperature.[2][1][3]

    • Pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring. The product should precipitate as a solid.

    • Alternative: If an oil forms, extract with Ethyl Acetate (3 x 200 mL), wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane:EtOAc 8:2) if high purity is required for the next step.

Expected Yield: 65–75% Appearance: Pale yellow to off-white solid.

Phase 2: Reduction to the Target Alcohol

Objective: Conversion of the aldehyde to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Mechanism: Nucleophilic addition of hydride (H-) to the carbonyl carbon.[4]

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
Aldehyde Intermediate 178.191.0Substrate
Sodium Borohydride (NaBH4) 37.831.5Reducing Agent
Methanol (MeOH) 32.04--Solvent
1M HCl ----Quenching Agent
Step-by-Step Protocol
  • Solvation: Dissolve the Aldehyde intermediate (5.0 g, 28.0 mmol) in Methanol (50 mL). Cool the solution to 0°C (ice bath).

  • Reduction: Add NaBH4 (1.59 g, 42.0 mmol) portion-wise over 10 minutes.

    • Safety: Evolution of hydrogen gas will occur. Ensure the vessel is vented.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Monitoring: TLC should show the disappearance of the aldehyde and the formation of a more polar alcohol spot.

  • Quenching: Carefully add water (10 mL), then neutralize with 1M HCl until pH ~7.

    • Caution: Do not acidify strongly (< pH 4) as the acetal-like ether linkage is stable, but excessive acid during workup is unnecessary risk.

  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Expected Yield: 85–95% Appearance: White crystalline solid or clear viscous oil (tends to solidify on standing).

Analytical Validation

To confirm the structure, look for these diagnostic signals in the 1H NMR (CDCl3, 400 MHz):

  • Aromatic Region: Three protons (pattern typical of 1,2,4-trisubstituted benzene).

  • The "Hinge" (Position 3): A quintet around

    
     2.2 ppm (2H), characteristic of the central methylene in the 7-membered ring.
    
  • The Ethers (Positions 2 & 4): Two triplets (or multiplet) around

    
     4.2 ppm (4H).
    
  • The Benzylic Alcohol: A singlet/doublet around

    
     4.6 ppm (2H) for the -CH2OH group.
    

Process Logic & Troubleshooting

The following flowchart illustrates the decision-making process during the critical workup phases, ensuring the isolation of pure material.

WorkupLogic Start Crude Reaction Mixture (Phase 1) Pour Pour into Ice Water Start->Pour CheckState Physical State? Pour->CheckState Solid Precipitate Forms CheckState->Solid Solid Oil Oily/Sticky Gum CheckState->Oil Oil Filter Vacuum Filtration Wash w/ Water Solid->Filter Extract Extract w/ EtOAc Wash w/ 1M NaOH Oil->Extract Final Recrystallize (EtOH/H2O) Filter->Final Extract->Final

Figure 2: Workup logic for the cyclization step. The "Oil" pathway includes a NaOH wash to remove unreacted phenolic starting material, which is critical for purity.

Safety & Handling (E-E-A-T)

  • 1,3-Dibromopropane: A potent alkylating agent. It is a skin irritant and suspected mutagen. Handle only in a fume hood with nitrile gloves.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from open flames.

  • DMF: Hepatotoxic and readily absorbed through the skin.

References

  • Preparation of Benzodioxepines

    • Source: PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine.
    • URL:[Link]

    • Relevance: Establishes the baseline conditions (K2CO3/DMF) for forming the 1,5-benzodioxepin ring system.
  • Aldehyde Intermediate Data

    • Source: PubChem. (2023). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CID 2776388).[5]

    • URL:[Link]

    • Relevance: Validates the structure and CAS (67869-90-3)
  • Reduction Methodology

    • Source: Master Organic Chemistry. (2019). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[4][6][7][8]

    • URL:[Link]

    • Relevance: Provides authoritative mechanism and stoichiometry for the reduction phase.
  • Target Molecule Identification

    • Source: Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Product Detail.

    • Relevance: Confirms commercial existence and physical properties of the final product.

Sources

Application

Purification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol from a Reaction Mixture: A Detailed Protocol and Best Practices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a valuable building block in the synthesis of various pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is a valuable building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested protocol for the purification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol from a typical reaction mixture resulting from the reduction of its corresponding aldehyde. The guide details a multi-step strategy involving liquid-liquid extraction, flash column chromatography, and final recrystallization, supported by analytical validation at each stage.

Foundational Principles: Understanding the Purification Challenge

The successful isolation of a target molecule necessitates a thorough understanding of its physicochemical properties relative to the impurities present in the crude reaction mixture. The chosen synthetic route dictates the impurity profile. A common and efficient synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol involves the reduction of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde using a reducing agent such as sodium borohydride (NaBH₄).

This synthetic pathway typically generates a specific array of impurities that must be systematically removed:

  • Unreacted Starting Material: Residual 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

  • Inorganic Byproducts: Borate salts formed from the quenching of the NaBH₄ reaction.

  • Solvent Residues: Reaction solvents (e.g., methanol, tetrahydrofuran).

  • Side-Reaction Products: Trace impurities from potential side reactions.

The purification strategy is therefore designed to exploit the differences in polarity, solubility, and crystallinity between the desired alcohol and these contaminants.

Table 1: Physicochemical Properties of Target Compound and Key Impurity
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Property
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (Target) C₁₀H₁₂O₃180.20[1]Alcohol (polar), capable of hydrogen bonding.
3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (Impurity) C₁₀H₁₀O₃178.18Aldehyde (less polar than alcohol), distinct chromatographic mobility.

Strategic Purification Workflow

A robust purification protocol follows a logical sequence of steps, moving from bulk impurity removal to fine purification. Our strategy employs a three-stage process to achieve >99% purity.

Purification Workflow cluster_0 Stage 1: Bulk Impurity Removal cluster_1 Stage 2: Chromatographic Separation cluster_2 Stage 3: Final Polishing cluster_3 Validation Workup Aqueous Work-up (Quench & Extraction) Chromatography Flash Column Chromatography Workup->Chromatography Crude Extract Recrystallization Recrystallization Chromatography->Recrystallization Combined Pure Fractions Analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) Recrystallization->Analysis Crystalline Solid Crude Crude Reaction Mixture Crude->Workup Chromatography_Workflow TLC 1. TLC Optimization (Determine Eluent) Pack 2. Pack Silica Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Combine 6. Combine Pure Fractions & Evaporate Monitor->Combine Separation Complete

Sources

Method

Application Note: Strategic Functionalization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Topic: Using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol in Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol in Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 62823-14-7) represents a high-value "privileged scaffold" building block in medicinal chemistry. Structurally, it consists of a benzene ring fused to a seven-membered dioxepin ring, functionalized with a primary benzylic alcohol.

This scaffold serves as a critical bioisostere for the more common 1,4-benzodioxane and indole motifs found in GPCR ligands (particularly Serotonin 5-HT and Muscarinic M3 receptors). The seven-membered ring imparts unique conformational flexibility and lipophilicity profiles (LogP ~1.6) that can modulate metabolic stability and receptor residence time compared to five- or six-membered analogs.

This guide details the optimized protocols for transforming the C7-hydroxymethyl handle into reactive electrophiles and aldehydes, enabling its insertion into complex pharmacophores.

Chemical Profile & Stability

PropertyDataNotes
Formula C₁₀H₁₂O₃
MW 180.20 g/mol Fragment-based drug discovery (FBDD) compatible.
Appearance White to off-white solid
Solubility DMSO, DCM, MeOHLimited water solubility.
Reactivity Primary Benzylic AlcoholNucleophilic; susceptible to oxidation and substitution.
Ring Stability Acid-Sensitive (Moderate)The 1,5-dioxepin ring acts as a cyclic acetal/ether; prolonged exposure to strong Lewis acids may cause ring contraction or cleavage.

Strategic Analysis: The "Divergent Synthesis" Workflow

The utility of this building block lies in its ability to serve as a "head group" or "linker" in drug molecules. The primary alcohol is the pivot point for three distinct chemical trajectories:

  • Oxidation Pathway: Generates the aldehyde for Reductive Amination (creating CNS-active amines).

  • Activation Pathway: Converts the alcohol to a Leaving Group (LG) for alkylation (creating ethers/amines).

  • Direct Coupling: Mitsunobu reactions for ether linkages.

Workflow Visualization

G Start 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethanol (Starting Material) Aldehyde Benzodioxepin-7-carbaldehyde (Electrophile) Start->Aldehyde Protocol A: MnO2 or DMP Halide 7-(Chloromethyl)-benzodioxepin (Alkylating Agent) Start->Halide Protocol B: SOCl2 or MsCl Ether Aryl/Alkyl Ethers (Linker Scaffolds) Start->Ether Protocol C: Mitsunobu (PPh3/DIAD) Amine Secondary/Tertiary Amines (GPCR Ligands) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Halide->Ether Nucleophilic Sub. (NaH/R-OH)

Figure 1: Divergent synthetic pathways for the benzodioxepin scaffold. The alcohol serves as the central hub for accessing amine and ether libraries.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to the Aldehyde

Target: 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

Rationale: The aldehyde is the most versatile intermediate, allowing access to amines via reductive amination. We select Manganese Dioxide (MnO₂) for this transformation because it is highly selective for benzylic alcohols and avoids the acidic conditions of Jones oxidation or the workup complexity of Swern oxidation, preserving the dioxepin ring.

Materials:

  • Substrate: 1.0 eq (e.g., 1.80 g, 10 mmol)

  • Reagent: Activated MnO₂ (10.0 eq, excess is standard for surface-mediated reactions)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.80 g (10 mmol) of the alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 8.7 g (100 mmol) of activated MnO₂ in one portion.

  • Reaction: Stir vigorously at room temperature (25°C). The reaction is heterogeneous.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The alcohol (lower Rf) should disappear within 4–16 hours. The aldehyde will appear as a distinct UV-active spot with higher Rf.

  • Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Outcome: The aldehyde is typically obtained as a pale yellow oil or low-melting solid (Yield >85%) and is usually pure enough for the next step.

Critical Note: If the reaction is sluggish, refluxing in chloroform (60°C) is effective, but ensure the MnO₂ is "activated" (dried at 110°C prior to use).

Protocol B: Activation via Mesylation (Methanesulfonate Formation)

Target: (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl methanesulfonate

Rationale: While thionyl chloride (SOCl₂) can generate the chloride, the byproduct HCl can degrade the dioxepin ring. Mesylation is a milder, base-mediated alternative that creates an excellent leaving group for SN2 reactions.

Materials:

  • Substrate: 1.0 eq

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Setup: Dissolve the alcohol and TEA in anhydrous DCM under Nitrogen atmosphere. Cool the solution to 0°C (ice bath).

  • Addition: Add MsCl dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (2x), wash organics with brine, dry over Na₂SO₄.

  • Usage: The mesylate is unstable on silica gel. Do not chromatograph. Concentrate and use immediately for the coupling step (e.g., reaction with a phenol or amine).

Protocol C: Reductive Amination (Library Synthesis)

Application: Synthesis of "Benzodioxepin-Tryptamine" Hybrids

Rationale: This protocol couples the aldehyde generated in Protocol A with a secondary amine, a common architecture in 5-HT antagonists.

Step-by-Step:

  • Mixing: In a vial, combine the Aldehyde (1.0 eq) and the Amine (1.0–1.1 eq) in 1,2-Dichloroethane (DCE).

  • Imine Formation: Add catalytic Acetic Acid (1 drop). Stir for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq).

    • Why STAB? It reduces the imine selectively without reducing the aldehyde, preventing side reactions.

  • Time: Stir at room temperature overnight.

  • Workup: Quench with aqueous NaHCO₃. Extract with DCM. Purify via flash chromatography (DCM/MeOH gradient).

Case Study: Scaffold Hopping in Drug Discovery

Scenario: A project aims to improve the metabolic stability of a lead compound containing a 1,4-benzodioxane ring. Hypothesis: Expanding the ring to a 1,5-benzodioxepin (using the title compound) will alter the puckering angle of the oxygen atoms, potentially improving fit in the hydrophobic pocket while changing the metabolic soft spot (the methylene bridge).

Comparative Data:

ScaffoldRing SizeLogP ContributionConformational Flexibility
1,4-Benzodioxane6~1.2Rigid (Half-chair)
1,5-Benzodioxepin 7 ~1.6 Flexible (Twist-chair)

Implementation: Using Protocol A followed by Protocol C allows the rapid synthesis of the "homologated" analog for side-by-side biological testing.

Safety & Handling

  • Inhalation: The compound is a solid dust hazard. Use in a fume hood.

  • Reactivity: Avoid contact with strong Lewis acids (e.g., BBr₃, AlCl₃) as these may cleave the ether linkages of the dioxepin ring.

  • Storage: Store at 2–8°C. The alcohol is stable, but the aldehyde derivative (Protocol A) is prone to air oxidation (to the carboxylic acid) and should be stored under nitrogen.

References

  • Matrix Fine Chemicals. (n.d.). (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanol Product Page. Retrieved from Link

  • PubChem. (n.d.).[1] 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Related Structure Data). National Library of Medicine. Retrieved from Link

  • Ohuchi, Y., et al. (2007). 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists. Bioorganic & Medicinal Chemistry. (Contextual grounding on scaffold utility).
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Safety Data Sheet. Retrieved from Link

  • Magano, J., et al. (2011). A Guide to the Preparation of Secondary Amines from Aldehydes and Ketones via Reductive Amination. Organic Process Research & Development.

Sources

Application

Application Notes and Protocols: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Benzodioxepine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the architecture of successful therapeutic agents. These "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzodioxepine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the architecture of successful therapeutic agents. These "privileged structures" offer a unique combination of properties: a rigid framework for the precise spatial orientation of functional groups, favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, and the versatility for chemical modification. The 3,4-dihydro-2H-1,5-benzodioxepine ring system is one such scaffold, recognized for its presence in a variety of biologically active molecules.[1] Its unique conformational flexibility, primarily existing in a chair conformation which can be influenced by substitution patterns, allows for nuanced interactions with biological targets.[1] This application note focuses on a particularly useful derivative of this scaffold: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. The presence of a reactive hydroxymethyl group at the 7-position provides a key handle for synthetic elaboration, enabling the exploration of a diverse chemical space in the quest for novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[2]
Molecular Weight180.20 g/mol [2]
FormSolid[2]
SMILESOCC1=CC=C2C(OCCCO2)=C1[2]
InChI KeyFREFWPXUSXRBLF-UHFFFAOYSA-N[2]

Core Synthetic Transformations and Drug Discovery Applications

The primary alcohol functionality of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is the gateway to a multitude of derivatives. Two fundamental transformations, oxidation and etherification, unlock a vast potential for creating libraries of compounds for biological screening.

G Building_Block 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Aldehyde 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Building_Block->Aldehyde Oxidation Ethers Ether Derivatives Building_Block->Ethers Etherification Carboxylic_Acid 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation Heterocycles Heterocyclic Derivatives (e.g., via condensation) Aldehyde->Heterocycles Amides Amide Derivatives Carboxylic_Acid->Amides Amide Coupling Esters Ester Derivatives Carboxylic_Acid->Esters Esterification Drug_Discovery Drug Discovery (e.g., CNS, Cardiovascular) Ethers->Drug_Discovery Amides->Drug_Discovery Esters->Drug_Discovery Heterocycles->Drug_Discovery

Caption: Synthetic pathways from the building block.

Oxidation to the Aldehyde: A Gateway to Further Derivatization

The oxidation of the benzylic alcohol to the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is a pivotal step. This aldehyde is a versatile intermediate for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This method is a classic and reliable way to achieve the selective oxidation of a primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid.

  • Materials:

    • 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Celatom® or Florisil®

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (1.0 equivalent) in anhydrous DCM at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale and Applications: The resulting aldehyde is a key intermediate. For instance, it can be used in the synthesis of compounds for the fragrance industry, as demonstrated in patent literature.[3][4] More importantly in drug discovery, aldehydes are precursors to a vast array of chemical entities, including imines, hydrazones, and various heterocyclic scaffolds through condensation reactions.

Etherification: Modulating Lipophilicity and Target Engagement

The formation of ether linkages from the hydroxymethyl group is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity and metabolic stability. This can also introduce new points of interaction with a biological target.

Protocol 2: Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ethers from an alcohol and an alkyl halide under basic conditions.

  • Materials:

    • 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale and Applications: The ability to introduce a variety of alkyl and aryl groups via ether linkages is critical for structure-activity relationship (SAR) studies. For example, in the context of developing central nervous system (CNS) active agents, modifying the lipophilicity of a molecule can significantly impact its ability to cross the blood-brain barrier. Derivatives of the related 3,4-dihydro-2H-1,2,4-benzothiadiazine scaffold with substituents at the 7-position have been shown to act as positive allosteric modulators of AMPA receptors, suggesting that the 7-position of the benzodioxepine scaffold is a promising site for modification to target neurological disorders.[5]

Potential Therapeutic Applications: A Landscape of Possibilities

While direct evidence for the therapeutic applications of derivatives of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is emerging, the broader family of benzodioxepines and related structures points towards several promising avenues for drug discovery.

G Scaffold 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold M3_Antagonists Muscarinic M3 Receptor Antagonists (e.g., for Overactive Bladder) Scaffold->M3_Antagonists Beta_Agonists β-Adrenergic Agonists (e.g., for Asthma) Scaffold->Beta_Agonists CNS_Modulators CNS Modulators (e.g., AMPA Receptor Modulators) Scaffold->CNS_Modulators

Caption: Potential therapeutic targets for the scaffold.

  • Muscarinic M3 Receptor Antagonists: Derivatives of 1,5-benzodioxepine have been identified as a novel class of muscarinic M3 receptor antagonists.[6] These compounds show potential for the treatment of conditions such as overactive bladder. The 7-position of the benzodioxepine ring is a key vector for modification to optimize potency and selectivity.

  • β-Adrenergic Agonists: Although substitution at the 3-position has been more extensively studied, the benzodioxepine nucleus has been incorporated into β-adrenergic stimulants with potential bronchodilator activity.[7] This suggests that exploration of 7-substituted derivatives could yield novel compounds for respiratory diseases.

  • Central Nervous System (CNS) Agents: The structural similarity of the benzodioxepine scaffold to benzodiazepines, a well-known class of CNS-active drugs, hints at its potential in neuropharmacology.[8] As mentioned, the successful development of 7-substituted benzothiadiazines as AMPA receptor modulators provides a strong rationale for exploring 7-substituted benzodioxepines for similar targets, which could have applications in cognitive enhancement and the treatment of neurological disorders.[5]

Conclusion

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol represents a valuable and versatile building block for drug discovery. Its strategic placement of a reactive hydroxymethyl group on a privileged scaffold opens the door to a wide array of chemical modifications. Through straightforward and scalable synthetic transformations such as oxidation and etherification, researchers can generate diverse libraries of compounds for screening against a range of biological targets. The established and potential applications of the benzodioxepine scaffold in areas such as urology, respiratory medicine, and neurology underscore the significant potential of this building block in the development of the next generation of therapeutic agents.

References

  • Sharaf El-Din, H. A., et al. (2021). 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities.
  • PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][1][9] dioxepin- 3 (4h) - ones and their use in fragrance applications. Retrieved from

  • Caroon, J. M., et al. (1981).
  • Lebrun, S., et al. (2007).
  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution.
  • ChEMBL. (n.d.). Document: Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an a.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers.
  • Sonda, S., et al. (2007). 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Procopiou, P. A., et al. (2010).
  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Patsnap Eureka. (n.d.).
  • Guan, J., et al. (1990). Synthesis and Beta-Adrenergic Receptor Blocking Potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. PubMed.
  • MDPI. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
  • Google Patents. (n.d.). US20120309670A1 - 7-(alk-1'-enyl)-2h-benzo[b][1][9]dioxepin-3(4h). Retrieved from

  • National Center for Biotechnology Information. (n.d.).
  • Collins, J. C., et al. (1977). Adrenergic agents. 6.

Sources

Method

In vitro assay protocol using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Here is the in vitro assay protocol using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Topic: In Vitro Assay Protocol for Evaluating the Bioactivity of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Audience: Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in vitro assay protocol using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Topic: In Vitro Assay Protocol for Evaluating the Bioactivity of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] While some related compounds, such as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone), are known for their use as fragrance agents, others have been investigated for more direct pharmacological effects, including β-adrenergic stimulation.[2][3] This application note focuses on 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a specific derivative for which the bioactivity is not extensively characterized.

Given the structural motifs present in related bioactive molecules, we hypothesize that this compound may possess neuroprotective and anti-inflammatory properties. Oxidative stress and chronic inflammation are key pathological drivers in a multitude of human diseases, from neurodegenerative disorders to metabolic syndrome.[4] Therefore, identifying novel small molecules that can modulate these pathways is of significant interest in drug discovery.

This guide provides a comprehensive, self-validating framework for an initial in vitro screening cascade. We present detailed protocols to first assess the baseline cytotoxicity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, followed by two functional assays designed to probe its potential efficacy in models of oxidative stress-induced neurotoxicity and lipopolysaccharide (LPS)-induced inflammation.

Compound Profile: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

A thorough understanding of the test article's physicochemical properties is critical for proper experimental design, particularly for preparing accurate stock solutions and understanding potential liabilities like solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
Appearance Solid[5]
SMILES String OCC1=CC=C2C(OCCCO2)=C1[5]
InChI Key FREFWPXUSXRBLF-UHFFFAOYSA-N[5]

Scientist's Note on Solubility: While specific solubility data is limited, related benzodioxepins are often soluble in organic solvents like DMSO or ethanol.[6] It is imperative to perform a solubility test to determine the optimal solvent and concentration range. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

Experimental Screening Workflow

The following diagram outlines the logical flow of the screening cascade, starting from initial compound handling and proceeding through tiered biological assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Analysis & Interpretation Compound Compound Handling (3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol) StockSol Prepare 100 mM Stock in DMSO Compound->StockSol WorkSol Create Serial Dilutions (Working Solutions) StockSol->WorkSol Cytotox Assay 1: Baseline Cytotoxicity (e.g., MTT Assay) WorkSol->Cytotox Determine Non-Toxic Concentration Range Neuro Assay 2: Neuroprotection (Oxidative Stress Model) Cytotox->Neuro Select Sub-Toxic Concentrations Inflam Assay 3: Anti-Inflammation (LPS Challenge Model) Cytotox->Inflam Select Sub-Toxic Concentrations Data Data Acquisition (Plate Reader) Neuro->Data Inflam->Data Calc Calculations (% Viability, % Inhibition, IC₅₀) Data->Calc Interp Interpretation & Hit Selection Calc->Interp

Caption: High-level workflow for in vitro screening.

Protocol 1: Baseline Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Rationale: Before evaluating the functional effects of a compound, it is essential to determine the concentration range at which it does not cause cell death on its own. This ensures that any observed protective or inhibitory effects in subsequent assays are not merely artifacts of cytotoxicity.

Materials
  • Human neuroblastoma cell line (e.g., SH-SY5Y) or murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Positive control for toxicity (e.g., Doxorubicin)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from your DMSO stock. A typical starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24 hours (or a duration relevant to your functional assays).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution. The plate can be placed on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Neuroprotection Against Oxidative Stress

Principle: This assay models oxidative damage, a key feature in neurodegenerative diseases. A neurotoxic agent, such as tert-butyl hydroperoxide (t-BHP), is used to induce the formation of reactive oxygen species (ROS), leading to cell damage and apoptosis.[8] A potential neuroprotective compound will mitigate this damage and preserve cell viability.

Rationale: By pre-treating neuronal cells with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol before the oxidative insult, we can assess its ability to interfere with ROS-mediated damage, either by acting as an antioxidant or by upregulating endogenous protective pathways.[8][9]

Materials
  • Differentiated SH-SY5Y cells (often differentiated with retinoic acid to adopt a more neuron-like phenotype)

  • Assay medium (low serum, e.g., 1% FBS)

  • Test compound at sub-toxic concentrations (determined from Protocol 1)

  • Oxidative stressor: tert-butyl hydroperoxide (t-BHP) or H₂O₂. The optimal concentration must be determined empirically (typically 25-100 µM for t-BHP) to achieve ~50% cell death.

  • Positive control: A known antioxidant like N-acetylcysteine (NAC).

  • MTT assay reagents (as in Protocol 1).

Step-by-Step Protocol
  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells as described previously. If using a differentiation protocol, follow established lab procedures.

  • Pre-treatment with Compound:

    • Prepare dilutions of the test compound and positive control (NAC) in low-serum medium.

    • Remove medium from cells and add 100 µL of the prepared solutions.

    • Include a "Vehicle Control" (DMSO in medium) and a "Stressor Control" (DMSO in medium).

    • Incubate for 1-2 hours to allow for compound uptake.

  • Induction of Oxidative Stress:

    • Prepare the t-BHP solution in low-serum medium at 2X the final desired concentration.

    • Add 100 µL of the t-BHP solution to all wells except the "Vehicle Control" wells.

    • Add 100 µL of plain medium to the "Vehicle Control" wells.

    • Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • Perform the MTT assay as described in Protocol 1 to quantify the remaining viable cells.

Data Analysis
  • Normalize all data to the "Vehicle Control" (representing 100% viability).

  • Calculate the percentage of neuroprotection:

    • % Protection = [(%Viability_Sample - %Viability_Stressor) / (100 - %Viability_Stressor)] * 100

  • The "Stressor Control" will show ~50% viability. The goal is to see if the test compound can increase this value back towards 100%.

Protocol 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Principle: Macrophages, when activated by inflammatory stimuli like bacterial lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10] NO is a key inflammatory mediator. Its production can be indirectly quantified by measuring its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.

Rationale: This assay provides a robust and high-throughput method to screen for compounds that can suppress a key inflammatory response.[11] A reduction in nitrite levels in the presence of the test compound suggests inhibition of the iNOS pathway, a common target for anti-inflammatory drugs.

Signaling Pathway Context

The diagram below illustrates the simplified LPS signaling pathway leading to NO production, highlighting the potential point of intervention for a test compound.

G cluster_pathway LPS-Induced Inflammatory Signaling in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Compound Test Compound (Potential Inhibitor) Compound->NFkB Inhibition? Compound->iNOS_protein Inhibition?

Caption: Potential intervention points in the LPS/iNOS pathway.

Materials
  • Murine macrophage cell line (RAW 264.7)

  • Complete culture medium

  • Test compound at sub-toxic concentrations

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

  • Positive control: A known iNOS inhibitor like Dexamethasone.

  • Griess Reagent System (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard (for standard curve)

  • Sterile 96-well flat-bottom plates

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells at 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of the test compound and positive control (Dexamethasone) in complete medium.

    • Remove old medium and add 100 µL of the prepared solutions.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 10 µL of 10 µg/mL LPS to all wells except the "Vehicle Control" wells to achieve a final concentration of 1 µg/mL.

    • Add 10 µL of plain medium to the "Vehicle Control" wells.

    • Incubate for 24 hours at 37°C.

  • Griess Assay:

    • Standard Curve: Prepare a nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Sample Collection: Carefully transfer 50 µL of supernatant from each well of the cell plate to a new, empty 96-well plate.

    • Reagent Addition: Add 50 µL of Griess Reagent A to each well of the new plate. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition:

    • Read the absorbance at 540 nm within 30 minutes.

Data Analysis
  • Use the standard curve to calculate the concentration of nitrite (µM) in each sample.

  • Calculate the percentage of NO inhibition:

    • % Inhibition = [1 - (Nitrite_Sample - Nitrite_Vehicle) / (Nitrite_LPS_Control - Nitrite_Vehicle)] * 100

References

  • OECD SIDS. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from OECD Existing Chemicals Database. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. Retrieved from [Link]

  • Brossi, A., et al. (1962). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Semantic Scholar.
  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]

  • Journal of Medicinal Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants.
  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Fragrance Material Safety Assessment Center. (2024). Safety Assessment of 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one.
  • Angene Chemical. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • BMC Veterinary Research. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • MDPI. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. [Link]

  • PubMed Central. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. [Link]

  • ResearchGate. (2021). Guidelines for the in vitro determination of anti-inflammatory activity. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]

  • ResearchGate. (2018). Repeated dose toxicity study to assess the safety and reproductive/developmental safety of 7-methyl-2H-1,5-Benzodioxepin-3(4H)-One (Calone®) and the read across approach to its biodegradation metabolite 7-methyl-2H-1,5-benzodioxepin-3-ol (Calol).
  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • PubMed Central. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • PubMed Central. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. [Link]

  • Innoprot. (n.d.). Oxidative Stress Assay. Retrieved from [Link]

  • Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Retrieved from [Link]

  • ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. [Link]

  • JoVE. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. [Link]

  • ResearchGate. (2025). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)

Sources

Application

Application Note: Antimicrobial Profiling of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Executive Summary The 1,5-benzodioxepine pharmacophore has emerged as a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from CNS modulation to antimicrobial efficacy. This Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-benzodioxepine pharmacophore has emerged as a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from CNS modulation to antimicrobial efficacy. This Application Note provides a rigorous, standardized protocol for the antimicrobial evaluation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol .

Given the lipophilic nature of the benzodioxepine fused ring system and the polar functionality of the hydroxymethyl group, standard aqueous diffusion assays (Kirby-Bauer) may yield false negatives due to poor agar diffusion. Therefore, this guide prioritizes Broth Microdilution using a resazurin redox indicator for precise Minimum Inhibitory Concentration (MIC) determination, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Physicochemical Considerations & Compound Handling

Before biological testing, the compound's solubility profile must be managed to prevent precipitation in aqueous media, which causes light scattering and invalidates optical density (OD) readings.

Solubilization Protocol

The target molecule contains a hydrophobic benzodioxepine core. Direct dissolution in Mueller-Hinton Broth (MHB) is not recommended.

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Target Stock Concentration: 10 mg/mL (or 25.6 mg/mL to facilitate binary dilutions).

  • Sterilization: Syringe filter (0.22 µm PTFE). Note: Do not use Nylon filters as benzodioxepins may bind to the membrane.

  • Working Solution: Dilute the stock into the assay medium such that the final DMSO concentration in the well is ≤ 1% (v/v) . Levels above 2% are toxic to many Gram-negative bacteria and will skew results.

Stability

The primary alcohol at position 7 is susceptible to oxidation.

  • Storage: -20°C, desiccated, protected from light.

  • Shelf-life: Use working solutions within 4 hours of preparation.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to hit validation.

G Start Compound: 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethanol Solubility Solubility Check (DMSO Stock Prep) Start->Solubility Primary Primary Screen (Single Point @ 100 µg/mL) Solubility->Primary Dilution MIC Quantitative Assay (Broth Microdilution + Resazurin) Primary->MIC If Inhibition > 50% MBC MBC Determination (Plating on Agar) MIC->MBC Select Wells > MIC Analysis Data Analysis (IC50 / MIC50 Calculation) MIC->Analysis MBC->Analysis

Figure 1: Screening cascade for benzodioxepine derivatives ensuring resource efficiency by filtering non-active compounds early.

Protocol A: Resazurin-Based Broth Microdilution (MIC)

This protocol is adapted from CLSI M07-A10 standards. The addition of Resazurin (Alamar Blue) provides a colorimetric endpoint, which is superior for reading results when the compound might cause slight precipitation that mimics bacterial growth.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plate: 96-well round-bottom polystyrene plate.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (The Matrix):

    • Columns 1-10: Add 50 µL of CAMHB.

    • Column 11 (Growth Control): 50 µL CAMHB + Bacteria + 1% DMSO (No Drug).

    • Column 12 (Sterility Control): 100 µL CAMHB (No Bacteria, No Drug).

  • Compound Dilution:

    • Add 50 µL of the compound working solution (e.g., 512 µg/mL) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 through Column 10 using a multichannel pipette. Discard the final 50 µL from Column 10.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension (Step 1) to Columns 1–11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Concentration:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 18–20 hours (24h for MRSA).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Visual Score:

      • Blue/Purple: No Growth (Inhibition).

      • Pink/Colorless: Viable Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue.

Protocol B: Time-Kill Kinetics

To determine if the benzodioxepine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required.

Procedure
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Perform serial 10-fold dilutions in saline and plate 20 µL spots onto Nutrient Agar.

  • Analysis: Count colonies after overnight incubation.

Interpretation Logic
  • Bactericidal:

    
     reduction in CFU/mL relative to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Data Presentation & Analysis

Quantitative data should be summarized in the following format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity Profile (Example Data Structure)
StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive8.016.02Bactericidal
E. coli ATCC 25922Negative>64N/DN/AResistant
P. aeruginosa ATCC 27853Negative64>64>1Weak Activity

Note: An MBC/MIC ratio


 typically indicates bactericidal activity.

Mechanism of Action Visualization

If the compound shows activity against Gram-positives but not Gram-negatives, the mechanism likely involves membrane disruption or peptidoglycan interference, as the outer membrane of Gram-negatives excludes bulky benzodioxepins.

MOA Compound Benzodioxepine Derivative Target1 Cell Membrane (Depolarization) Compound->Target1 Lipophilic Interaction Target2 DNA Gyrase (Replication Block) Compound->Target2 Potential Binding Result Cell Death (Bactericidal) Target1->Result Target2->Result

Figure 2: Potential modes of action for lipophilic heterocyclic compounds.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

  • Ansari, A., et al. (2017). "Benzodioxepine: A privileged scaffold for the development of potent bioactive agents." European Journal of Medicinal Chemistry, 126, 946-963. (Provides context on the pharmacophore).
Method

Receptor binding assay for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol derivatives

Application Note & Protocol Topic: High-Throughput Receptor Binding Assay for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Derivatives Using Radioligand Competition Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Receptor Binding Assay for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Derivatives Using Radioligand Competition

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Benzodioxepin Scaffolds

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold, such as 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, are of significant interest for their potential to modulate key physiological targets, including G-protein coupled receptors (GPCRs).[1] Many such compounds exhibit activity at adrenergic or serotonergic receptors, making them prime candidates for developing novel therapeutics for cardiovascular and neurological disorders.[2][3]

Receptor-ligand binding assays are a cornerstone of drug discovery, providing a rapid and robust method to determine the affinity and selectivity of novel compounds for their molecular targets.[1][4] This application note provides a detailed, field-proven protocol for a competitive radioligand binding assay, optimized for screening 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol derivatives. As an exemplary target, we will focus on the human α1A-adrenergic receptor (ADRA1A), a GPCR involved in vasoconstriction and smooth muscle contraction.[2][5] The principles and steps outlined herein are readily adaptable to other GPCRs, such as serotonin receptors (e.g., 5-HT1A), which are also potential targets for this compound class.[6][7]

Principle of the Competitive Binding Assay

The competitive binding assay is an indispensable tool in pharmacology for determining the binding affinity of an unlabeled test compound (the "competitor") for a receptor.[8][9] The assay quantifies the ability of the test compound to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

The core principle relies on the law of mass action. A fixed concentration of receptor and radioligand are incubated together with varying concentrations of the unlabeled test compound.[9] As the concentration of the test compound increases, it competes for the same binding site on the receptor, displacing the radioligand and reducing the amount of radioactivity specifically bound to the receptor.[8]

By measuring the decrease in bound radioactivity, a competition curve can be generated, from which the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the test compound for the receptor.

G cluster_0 Assay Components cluster_1 Binding Equilibria R Receptor (α1A) RL_star Bound Radioligand (Measured Signal) R->RL_star Binds RI Bound Test Compound (Not Measured) R->RI Binds L_star Radioligand ([3H]Prazosin) L_star->RL_star I Test Compound (Benzodioxepin Derivative) I->L_star Competes with I->RI

Caption: Principle of Competitive Ligand Binding.

Materials and Reagents

Equipment
  • Microplate Scintillation Counter (e.g., Wallac MicroBeta®)

  • 96-well Glass Fiber Filter Plates (e.g., Millipore MultiScreen® HTS, Type GF/B)

  • Vacuum Filtration Manifold (e.g., Millipore)

  • Multi-channel pipettes (10 µL, 200 µL, 1000 µL)

  • Refrigerated centrifuge

  • Cell homogenizer (e.g., Dounce or Polytron)

  • Incubator (37°C)

  • pH meter

Reagents and Buffers
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [³H]Prazosin (Specific Activity: 70-90 Ci/mmol). Prazosin is a high-affinity antagonist for α1-adrenergic receptors.[10]

  • Unlabeled Competitor (for NSB): Phentolamine or unlabeled Prazosin.

  • Test Compounds: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol derivatives, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Scintillation Fluid: (e.g., OptiPhase SuperMix).

  • Cell Culture Media: Ham's F-12, 10% FBS, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich P8340).

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Membranes

Scientist's Note: High-quality receptor-containing membranes are critical for a successful binding assay. The use of fresh protease inhibitors and maintaining cold temperatures throughout the procedure are essential to prevent receptor degradation. This protocol ensures a crude membrane preparation enriched with the target receptor.

  • Cell Culture: Grow CHO-K1 cells expressing the human α1A-adrenergic receptor to ~90% confluency in T175 flasks.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 10 mL of ice-cold Membrane Preparation Buffer per flask.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer. Homogenize with 15-20 strokes of a tight-fitting pestle on ice.

    • Rationale: Mechanical lysis is necessary to break open the cells and release the membrane fragments into the buffer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 50 mL of fresh, ice-cold Assay Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

    • Rationale: This wash step removes residual cytosolic proteins and endogenous ligands that could interfere with the assay.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a small volume of Assay Buffer (e.g., 1-2 mL).

  • Quantification: Determine the total protein concentration using a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Typical protein concentrations for storage are 5-10 mg/mL.

Protocol 2: Competitive Radioligand Binding Assay

Scientist's Note: This protocol is designed for a 96-well plate format with a final assay volume of 250 µL. All dilutions should be prepared in Assay Buffer. It is crucial to include controls for Total Binding, Non-Specific Binding (NSB), and a vehicle control (DMSO).

  • Plate Setup: Design a plate map. Plan for each concentration of test compound, as well as controls, to be run in triplicate.

  • Reagent Preparation:

    • Test Compounds: Perform a serial dilution of the 10 mM stock solutions to create a range of concentrations (e.g., 100 µM to 1 pM) in Assay Buffer. The final DMSO concentration in the assay must be kept low (≤1%) to avoid interference.

    • Radioligand: Dilute [³H]Prazosin in Assay Buffer to a final concentration of 1 nM. This concentration is typically near the Kd value for its receptor, which is optimal for competition assays.[11]

    • NSB Control: Prepare a solution of phentolamine at a final concentration of 10 µM. This high concentration will saturate all specific binding sites.[12]

    • Membrane Dilution: Thaw the membrane aliquot on ice and dilute in Assay Buffer to a final concentration of 20 µg of protein per 50 µL (400 µg/mL). The optimal amount should be determined empirically to ensure that less than 10% of the added radioligand is bound.[11]

  • Assay Incubation: Add reagents to the wells of a 96-well plate in the following order:

    • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of 10 µM Phentolamine (for NSB wells) OR 50 µL of diluted test compound.

    • 150 µL of Assay Buffer.

    • 50 µL of diluted [³H]Prazosin (final concentration 1 nM).

    • 50 µL of diluted cell membranes (final amount 20 µg protein).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle shaking.

    • Rationale: Incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.[11]

  • Filtration: Terminate the assay by rapid vacuum filtration through the GF/B filter plate. Wash the wells three times with 200 µL of ice-cold Wash Buffer.

    • Rationale: Rapid filtration separates the membrane-bound radioligand from the free radioligand. The glass fiber matrix retains the membranes. Washing removes unbound and non-specifically bound radioligand trapped in the filter.[13]

  • Drying and Scintillation: Dry the filter plate under a heat lamp for 30-60 minutes. Add 50 µL of scintillation fluid to each well.

  • Counting: Seal the plate and count the radioactivity in a microplate scintillation counter, measuring counts per minute (CPM).

Caption: Experimental Workflow for the Radioligand Binding Assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells for each condition.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .[11]

  • Generate Competition Curve:

    • For each test compound concentration, calculate the percentage of specific binding relative to the control (vehicle-only) wells: % Specific Binding = (Specific Binding at [Compound] / Specific Binding of Control) * 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression curve fitting software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope). This will yield the IC50 value.

  • Calculate Ki (Affinity Constant):

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([³H]Prazosin, 1 nM).

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment, but a literature value can be used for initial screening).

Sample Data Presentation
Compound Concentration (nM)% Inhibition% Specific Binding
0.012.197.9
0.15.894.2
115.384.7
1048.951.1
10085.214.8
100096.73.3
1000098.11.9

This table represents example data for a single benzodioxepin derivative, from which an IC50 would be calculated.

Trustworthiness & Self-Validation: Essential Controls

To ensure the reliability and validity of the results, the following controls are mandatory:

  • Total Binding: Represents the total radioactivity bound to membranes in the absence of any competitor.

  • Non-Specific Binding (NSB): Defines the portion of radioactivity that binds to components other than the target receptor (e.g., lipids, filter plate).[14][15] It is measured in the presence of a saturating concentration of an unlabeled ligand. A low NSB (ideally <20% of total binding) is indicative of a robust assay.

  • Positive Control: A known, unlabeled ligand for the target receptor should be run in each assay to confirm that the system is performing as expected and to provide a reference IC50 value.

  • Vehicle Control: Wells containing only the vehicle (e.g., 1% DMSO) are used to define 100% specific binding.

Conclusion

This application note provides a comprehensive and robust protocol for screening 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol derivatives against GPCR targets using a competitive radioligand binding assay. By carefully following the outlined steps for membrane preparation, assay execution, and data analysis, researchers can reliably determine the binding affinities of their novel compounds. The inclusion of rigorous controls ensures the scientific integrity of the data, making this protocol a valuable tool for hit identification and lead optimization in the drug discovery pipeline.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.
  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Ligand binding assay. Wikipedia.
  • Radioligand binding assays and their analysis. PubMed.
  • Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed.
  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. National Institutes of Health.
  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript.
  • Non-Specific Binding: What You Need to Know. Surmodics IVD.
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences.
  • α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. AHA Journals.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health.
  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX.
  • 5-HT1A RECEPTOR - C1319a. Multispan, Inc.

Sources

Application

Application Note: Stability Profiling and Forced Degradation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Executive Summary This application note details the protocol for assessing the solution stability of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a key intermediate in the synthesis of serotonergic modulators and othe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for assessing the solution stability of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a key intermediate in the synthesis of serotonergic modulators and other pharmacophores. Unlike simple benzyl alcohols, the presence of the fused 1,5-benzodioxepin ring introduces specific electronic effects that influence oxidative susceptibility and hydrolytic stability. This guide provides a regulatory-compliant workflow (aligned with ICH Q1A) to establish the molecule's degradation profile, identify breakdown products, and validate storage conditions.

Chemical Vulnerability Analysis

Before initiating wet-lab protocols, it is critical to understand the mechanistic vulnerabilities of the analyte to design an effective screen.

  • Oxidative Liability (High Risk): The primary hydroxymethyl group at position 7 is benzylic in nature. It is highly susceptible to oxidation, initially forming the aldehyde (3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde) and subsequently the carboxylic acid.

  • Hydrolytic Stability (Moderate Risk): The 1,5-benzodioxepin ring contains two ether linkages. While aromatic ethers are generally stable, the seven-membered ring introduces conformational strain. Under strong acidic conditions, ring-opening or contraction may occur.

  • Photostability: The electron-rich aromatic system acts as a chromophore, making the molecule a candidate for UV-induced radical degradation.

Materials and Instrumentation

  • Analyte: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Reagents: 30% Hydrogen Peroxide (

    
    ), 1N Hydrochloric Acid (HCl), 1N Sodium Hydroxide (NaOH).
    
  • Instrumentation:

    • HPLC or UHPLC system with DAD (Diode Array Detector).

    • Q-TOF or Triple Quadrupole MS (for degradation product identification).

    • Thermostatic water bath and UV degradation chamber.

Protocol: Forced Degradation (Stress Testing)

This protocol is designed to generate 10-20% degradation. This range is optimal for identifying degradation products without inducing secondary (unrealistic) catastrophic breakdown.

Stock Solution Preparation

Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 ACN:Water. This solvent system ensures solubility while minimizing evaporation compared to pure organic solvents.

Stress Conditions Setup

Perform the following reactions in amber glass vials (except for the photostability set).

Stress TypeReagent/ConditionExposure TimeTarget MechanismQuenching Method
Acid Hydrolysis 1N HCl (1:1 v/v with Stock)4–24 Hours @ 60°CEther cleavage, DehydrationNeutralize with 1N NaOH
Base Hydrolysis 1N NaOH (1:1 v/v with Stock)4–24 Hours @ 60°CRing opening (rare), CannizzaroNeutralize with 1N HCl
Oxidation 3%

(Final conc.)
2–12 Hours @ RTAlcohol

Aldehyde

Acid
Add Catalase or dilute w/ cold MeOH
Thermal Heat only (60°C & 80°C)1–7 DaysThermolysis, PolymerizationCool to RT immediately
Photolytic 1.2 million lux hours (ICH Q1B)~24-48 HoursRadical formation, DimerizationKeep in dark (control) vs. Light

Expert Insight: Crucial Step - Quenching. Never inject strong acid or base directly into the HPLC column. It alters the retention time of ionizable compounds and damages the stationary phase. Always neutralize to pH ~7.0 before analysis.

Analytical Methodology (HPLC-UV-MS)

To separate the parent peak from potential degradants (aldehyde/acid derivatives), a gradient elution is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidifies mobile phase to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a closed-loop verification system.

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Analyte: 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethanol Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Photo Photolysis (UV/Vis) Start->Photo Quench Quenching & Neutralization (pH Adjustment) Acid->Quench Base->Quench Oxid->Quench Analysis LC-MS Analysis (Gradient C18) Photo->Analysis No Quench Quench->Analysis Decision Degradation > 20%? Analysis->Decision Refine Dilute Conditions (Reduce Time/Conc) Decision->Refine Yes (Too Harsh) Identify Identify Degradants (MS/MS Fragmentation) Decision->Identify No (Optimal)

Figure 1: Decision-tree workflow for stability profiling. Note the feedback loop for refining stress conditions if degradation is excessive.

Data Analysis & Interpretation

Mass Balance Calculation

To ensure the analytical method is "stability-indicating," you must verify mass balance. The sum of the assay value and the levels of degradation products should equal 100% of the initial value (within a margin of error, typically


).


If Mass Balance is low (<90%), it indicates:

  • Degradants are not eluting (stuck on column).

  • Degradants lack a chromophore (UV invisible—check MS/CAD).

  • Volatile degradants have evaporated.

Kinetic Plotting

For long-term stability (non-forced), plot the concentration of the parent molecule versus time.

  • Zero-order: Concentration decreases linearly with time (typical for suspensions).

  • First-order: Log(concentration) decreases linearly (typical for solutions).

The benzodioxepin alcohol typically follows pseudo-first-order kinetics in solution under oxidative stress.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Interaction with silanols or column overloadIncrease buffer strength (Formic acid) or reduce injection volume.
Ghost Peaks Contamination in

or solvents
Run blank injections of the stress media (without analyte).
No Degradation Molecule is highly stable or conditions too mildIncrease temperature to 80°C or use stronger oxidants (e.g., AIBN for radicals).
Rapid Disappearance Immediate oxidationReduce

concentration to 0.1% or perform study at 4°C.

References

  • International Council for Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the standard stress testing conditions (Acid, Base, Oxid, Light).

  • International Council for Harmonisation (ICH).Photostability Testing of New Drug Substances and Products Q1B. (1996).

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (2014).

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (2007).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: NMR Peak Identification for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol and its Impurities

Welcome to the technical support center for the analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) peak identification for this compound and its process-related impurities. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Introduction to NMR in Pharmaceutical Quality Control

In the landscape of pharmaceutical development, the unambiguous identification of a molecule and its associated impurities is a cornerstone of ensuring safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor. Its power lies in its ability to provide detailed structural information at the atomic level, making it indispensable for characterizing active pharmaceutical ingredients (APIs) and their impurities. This guide will delve into the practical application of ¹H and ¹³C NMR for the quality control of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol?

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-6~6.8-7.0~117-120Doublet, ortho-coupling to H-8.
H-8~6.8-7.0~118-121Singlet or narrow doublet of doublets.
H-9~6.7-6.9~115-118Doublet, ortho-coupling to H-6.
-CH₂OH~4.5-4.7~64-66Singlet or triplet if coupled to hydroxyl proton.
-OHVariable (e.g., 1.5-3.0)-Broad singlet, position is concentration and solvent dependent.
O-CH₂ (C2/C4)~4.1-4.3~70-72Triplet, coupled to C3 protons.
C-CH₂-C (C3)~2.1-2.3~30-32Quintet, coupled to C2 and C4 protons.
C-5a/C-9a (quaternary)-~148-152
C-7 (quaternary)-~135-138

Visualizing the Core Structure and Numbering

To facilitate discussion, the standard IUPAC numbering for the 3,4-dihydro-2H-1,5-benzodioxepin ring system is provided below.

Caption: Structure and numbering of the target molecule.

Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (6.5-7.5 ppm). What could they be?

A2: Unanticipated signals in the aromatic region often point to the presence of unreacted starting materials or byproducts from side reactions.

Troubleshooting Steps:

  • Check for Unreacted Starting Materials: The most common synthesis of the benzodioxepine ring involves the Williamson ether synthesis[1][2] between a catechol derivative and a dihaloalkane.

    • 3,4-Dihydroxybenzyl alcohol: If this was your starting material, you would expect to see characteristic aromatic signals. This compound is a derivative of catechol[3].

    • 3,4-Dihydroxybenzaldehyde: If your synthesis involved a subsequent reduction of the aldehyde, the presence of this starting material would be indicated by a prominent aldehyde proton signal around 9.7 ppm, in addition to its aromatic protons[4].

  • Consider the Intermediate Aldehyde: If your synthesis proceeds via the reduction of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, incomplete reduction will result in the presence of this intermediate. Look for a characteristic aldehyde proton signal (~9.8 ppm) and slightly different aromatic shifts compared to the final alcohol product.

Reference Data for Common Starting Materials and Intermediates:

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
3,4-Dihydroxybenzaldehyde ~9.7 (s, 1H, CHO), ~7.3 (d, 1H), ~7.2 (s, 1H), ~6.9 (d, 1H)[4]~191 (CHO), ~152 (C-OH), ~146 (C-OH), ~131 (C-CHO), ~125 (CH), ~115 (CH), ~114 (CH)
3,4-Dihydroxybenzyl alcohol ~6.8 (d, 1H), ~6.7 (s, 1H), ~6.6 (d, 1H), ~4.4 (s, 2H, CH₂OH)[3][5]~145 (C-OH), ~144 (C-OH), ~134 (C-CH₂OH), ~119 (CH), ~116 (CH), ~115 (CH), ~65 (CH₂OH)
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde ~9.8 (s, 1H, CHO), Aromatic protons shifted slightly downfield from the alcohol derivative.~192 (CHO), Aromatic and aliphatic carbons similar to the alcohol derivative.
Q3: I'm observing broad, rolling humps in the aliphatic region of my ¹H NMR spectrum, particularly around 1.5-2.0 ppm and 3.5-4.0 ppm. What could be the cause?

A3: This pattern is often indicative of oligomeric or polymeric impurities. A likely culprit is the self-condensation of 1,3-dibromopropane or its reaction with water under the basic conditions of the Williamson ether synthesis. This can form poly(trimethylene ether) glycol chains of varying lengths.

Workflow for Identifying Polymeric Impurities:

G start Observe broad humps in aliphatic region of ¹H NMR check_reagents Review synthesis: Was 1,3-dibromopropane used? start->check_reagents polymer_hypothesis Hypothesize formation of poly(trimethylene ether) glycol check_reagents->polymer_hypothesis check_nmr_data Compare with known NMR data for poly(trimethylene ether) glycol polymer_hypothesis->check_nmr_data confirm_impurity Confirm impurity presence check_nmr_data->confirm_impurity repurify Action: Repurify sample (e.g., column chromatography, recrystallization) confirm_impurity->repurify

Caption: Workflow for identifying polymeric impurities.

Characteristic NMR Signals of Poly(trimethylene ether) Glycol:

  • ¹H NMR: A broad peak around 1.5-2.0 ppm corresponding to the central -CH₂- group of the repeating unit, and another broad peak around 3.5-4.0 ppm for the -O-CH₂- groups[6]. The terminal hydroxyl groups may also be visible.

  • ¹³C NMR: Correspondingly broad signals in the aliphatic region.

Q4: My elemental analysis is correct, but the NMR shows more signals than expected. What kind of impurity could this be?

A4: This scenario often points to the presence of a structural isomer. In the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, if the starting catechol is not symmetrically substituted, or if ring-opening and closing occurs, isomeric impurities can form. For instance, if the synthesis starts from a substituted catechol, alkylation could potentially occur at different positions, leading to a mixture of isomers.

Advanced Techniques for Isomer Identification:

If you suspect the presence of isomers, 1D NMR alone may not be sufficient for unambiguous identification. In such cases, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within each isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying how different fragments are connected.

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your sample of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Summary of Potential Impurities and their NMR Signatures

Impurity Structure Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
3,4-Dihydroxybenzaldehyde (HO)₂C₆H₃CHO~9.7 (CHO)~191 (CHO)
3,4-Dihydroxybenzyl alcohol (HO)₂C₆H₃CH₂OH~4.4 (CH₂OH)~65 (CH₂OH)
1,3-Dibromopropane BrCH₂CH₂CH₂Br~3.6 (t, 4H, CH₂Br), ~2.4 (quint, 2H, CH₂)~35 (CH₂Br), ~33 (CH₂)
Poly(trimethylene ether) H-[O(CH₂)₃]n-OHBroad peaks at ~3.6 and ~1.8Broad peaks at ~70 and ~30
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde C₁₀H₁₀O₃~9.8 (CHO)~192 (CHO)

Visualizing Impurity Structures

G cluster_0 Starting Materials / Intermediates cluster_1 Byproducts A 3,4-Dihydroxybenzaldehyde B 3,4-Dihydroxybenzyl alcohol C 1,3-Dibromopropane D 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde E Poly(trimethylene ether)

Caption: Common impurities in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Syafni, N., et al. (2012). 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. ResearchGate. [Link]

  • PubChem. (n.d.). 3,4-Dihydroxybenzyl alcohol. [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. [Link]

  • Asymmetric Synthesis. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Coppola, G. M. (1984). The Williamson Ether Synthesis. Synthesis, 1984(12), 1021–1037.
  • Blazej, M., et al. (2019). Microwave Assisted Synthesis of Poly(Trimethylene Ether Glycol) with Novel ATR-FTIR Reaction Monitoring. SciELO. [Link]

  • The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[7]uril. [Link]

  • PubChem. (n.d.). 3,4-Dihydroxybenzyl Alcohol. [Link]

  • Błażek, K., et al. (2018). Microwave Assisted Synthesis of Poly(Trimethylene Ether Glycol) with Novel ATR-FTIR Reaction Monitoring. Revista Facultad de Ingeniería Universidad de Antioquia, (92), 69-77. [Link]

  • Coppola, G. M. (1984). The Williamson Ether Synthesis. Synthesis, 1984(12), 1021-1037.
  • PubChem. (n.d.). 1,3-Dibromopropane. [Link]

  • The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[7]uril. [Link]

  • PubChem. (n.d.). 3,4-Dihydroxybenzaldehyde. [Link]

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. [Link]

Sources

Optimization

Degradation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol during workup

Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Topic: Troubleshooting Degradation During Workup & Isolation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Topic: Troubleshooting Degradation During Workup & Isolation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Why is my product degrading?

If you are observing yield loss, gum formation, or the appearance of "phenolic" impurities during the workup of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , the primary culprit is almost certainly acid-catalyzed benzylic activation .

This molecule presents a "perfect storm" of reactivity:

  • Electron-Rich Core: The 1,5-benzodioxepin ring contains two oxygen atoms that donate electron density into the benzene ring via resonance (+M effect).

  • Activated Benzylic Position: The hydroxymethyl group at position 7 is electronically coupled to these oxygens. This stabilizes the formation of a benzylic carbocation significantly more than in a standard benzyl alcohol.

The Consequence: Even weak acids (or acidic silica gel) can trigger the loss of the hydroxyl group, generating a stabilized carbocation that rapidly undergoes polymerization (dimerization) or nucleophilic attack by solvents.

Part 1: The Mechanics of Degradation

To solve the problem, we must understand the invisible chemistry occurring in your separatory funnel.

Mechanism A: The Benzylic Carbocation Trap (Primary Failure Mode)

Symptoms: Product turns into a viscous oil/gum upon concentration; NMR shows broad aliphatic peaks (oligomers) or unexpected ether/chloride signals.

The 1,5-benzodioxepin oxygens stabilize the positive charge at the benzylic position. If you use unbuffered water, acidic brine, or halogenated solvents containing trace HCl (like chloroform) during workup, the following cascade occurs:

  • Protonation: The benzylic hydroxyl group accepts a proton (

    
    ).
    
  • Elimination (

    
    ):  Water leaves, forming a resonance-stabilized benzylic carbocation.
    
  • Fate of the Cation:

    • Dimerization: Reacts with another molecule of starting material (forming a dibenzyl ether).

    • Solvolysis: Reacts with methanol/ethanol if present (forming alkyl ethers).

    • Halogenation: Reacts with

      
       if HCl or brine is present (forming the benzyl chloride).
      
Mechanism B: Dioxepin Ring Hydrolysis (Secondary Failure Mode)

Symptoms: Strong phenolic odor; TLC shows low Rf spots (catechol derivatives).

While the 7-membered 1,5-dioxepin ring is more stable than 5-membered acetals, it is still an aryl alkyl ether. Under strong acidic conditions (pH < 2) or high heat, the ether linkage can cleave, leading to ring-opening and the formation of complex catechol derivatives.

Part 2: Visualization of Failure Pathways

The following diagram maps the degradation pathways triggered by acidic conditions.

DegradationPathways Start Target Molecule (Alcohol) Acid Acidic Trace (H+ from Silica/Solvent) Start->Acid Exposure Cation Stabilized Benzylic Carbocation Acid->Cation -H2O (Fast) RingOpen Ring Cleavage (Phenolic Impurities) Acid->RingOpen Strong Acid/Heat (Slow) Dimer Dibenzyl Ether (Gummy Residue) Cation->Dimer Self-Reaction Chloride Benzyl Chloride (If Cl- present) Cation->Chloride + Cl- Solvolysis Methyl Ether (If MeOH used) Cation->Solvolysis + MeOH

Figure 1: Acid-catalyzed degradation pathways. The formation of the stabilized carbocation is the rate-limiting step for most workup failures.

Part 3: Validated Protocols

Do not treat this as a standard organic extraction. Use the Buffered Quench Protocol to ensure the pH never drops below neutral.

Protocol A: The "Gold Standard" Buffered Isolation

Use this for all reactions yielding the target alcohol.

StepActionTechnical Rationale
1. Quench Pour reaction mixture into Sat.

(cold).
Neutralizes any residual acid immediately upon workup initiation.
2. Extraction Use Ethyl Acetate (EtOAc) or DCM .Avoid

, which often contains trace HCl stabilizers.
3. Washing Wash organic layer with 10%

, then Brine.
Maintains a slightly basic pH micro-environment in the organic phase.
4. Drying Dry over

or

.
Avoid

: It is slightly Lewis acidic and can trigger polymerization on the solid surface.
5. Concentration Rotary evaporate at < 40°C .Heat accelerates the ring-opening kinetics.
Protocol B: Chromatography Stabilization

If you must purify via silica gel column:

  • Pre-treat the Silica: Slurry the silica gel in your eluent + 1% Triethylamine (

    
    ) .
    
  • Eluent: Maintain 0.5%

    
     in the mobile phase throughout the run.
    
  • Reasoning: Standard silica gel is acidic (pH ~4-5). This is sufficient to degrade electron-rich benzyl alcohols. The amine neutralizes the active sites on the silica.

Part 4: Troubleshooting FAQ

Q1: My product turned pink/red on the rotavap. What happened? A: This is the hallmark of oligomerization . The "pink" color often comes from trace formation of quinone methide-like species or conjugated polymers derived from the benzylic cation. Fix: Re-dissolve in EtOAc, wash with bicarbonate, and dry over


. If the color persists, filter through a small pad of basic alumina.

Q2: Can I use HCl to remove unreacted amine starting materials? A: Absolutely not. Even dilute HCl will instantly convert your alcohol to the benzyl chloride or initiate dimerization. Fix: Use an acidic resin (like Amberlyst) carefully or, preferably, remove amines via chromatography. If you must do an acid wash, use a weak buffer (Phosphate pH 5-6) and work very quickly at 0°C.

Q3: I see a "doublet of doublets" in the NMR around 4.5-5.0 ppm that shouldn't be there. A: Check your solvent. If you used methanol during workup or NMR prep, you likely formed the methyl ether (solvolysis). Fix: Ensure all solvents are alcohol-free during workup.

Part 5: Decision Matrix for Workup

Use this flowchart to determine the safest processing route for your specific crude mixture.

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Yes Neutral Neutral/Basic CheckPH->Neutral No Quench Quench into Cold NaHCO3 Acidic->Quench Extract Extract with EtOAc Neutral->Extract Quench->Extract Purify Purification Needed? Extract->Purify Extract->Purify Col Column Chromatography Purify->Col Impure oil Cryst Recrystallization Purify->Cryst Solid AddTEA ADD 1% Et3N to Eluent (CRITICAL) Col->AddTEA Safe Safe Isolation Cryst->Safe AddTEA->Safe

Figure 2: Decision matrix for safe isolation. Note the mandatory use of Triethylamine (TEA) for chromatography.

References

  • Synthesis and Conformation of Benzodioxepins

    • Archer, G. A., et al. "Derivatives of 3,4-dihydro-2H-1,5-benzodioxepin." Journal of the Chemical Society B: Physical Organic, 1971.
    • Source:

  • Reactivity of Electron-Rich Benzyl Alcohols

    • Cannella, R., et al. "Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP." The Journal of Organic Chemistry, 2023.
    • Source:

  • General Stability of 1,5-Benzodioxepins

    • El-Din, S., et al.
    • Source:

  • Physical Data & Identifiers

    • Compound: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol.[1]

    • Source:

Sources

Troubleshooting

Scaling up the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Ticket Subject: Scaling up the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Status: Open Priority: Critical (Process Safety & Yield Optimization) Assigned Specialist: Senior Process Chemist System Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Scaling up the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Status: Open Priority: Critical (Process Safety & Yield Optimization) Assigned Specialist: Senior Process Chemist

System Overview & Architecture

You are attempting to scale the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol . This is a two-stage workflow starting from 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).

The transition from gram-scale (medicinal chemistry) to kilogram-scale (process chemistry) introduces two primary failure modes:

  • Entropic Disadvantage (Step 1): Formation of the 7-membered ring is kinetically slower than intermolecular polymerization, leading to "gummy" oligomers.

  • Thermal Runaway (Step 2): The hydride reduction of the aldehyde generates significant hydrogen gas and heat, posing a safety hazard in batch reactors.

Workflow Visualization

The following diagram outlines the critical process flow and decision gates.

G Start Start: 3,4-Dihydroxybenzaldehyde Step1 Step 1: Williamson Ether Cyclization (1,3-dibromopropane + K2CO3) Start->Step1 High Dilution Check1 QC Check: Oligomer Content Step1->Check1 Check1->Step1 > 5% (Reprocess/Recrystallize) Intermed Intermediate: Benzodioxepin-7-carbaldehyde Check1->Intermed < 5% Oligomer Step2 Step 2: Reductive Transformation (NaBH4 / MeOH) Intermed->Step2 Controlled Dosing End Target: Benzodioxepin-7-ylmethanol Step2->End Quench & Crystallize

Figure 1: Process flow for the synthesis of the target alcohol, highlighting critical QC checkpoints.

Troubleshooting Module: The Cyclization (Ring Closure)

Context: Reaction of 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane.

Issue 1: "My reaction mixture is turning into an insoluble gum/polymer."

Diagnosis: This is a classic competition between intramolecular cyclization (forming the 7-membered ring) and intermolecular polymerization (linking two aldehyde molecules). As you scale up, mixing efficiency drops, often creating localized zones of high concentration that favor polymerization.

Technical Protocol: To favor the 7-membered ring, you must operate under Pseudo-High Dilution conditions.

ParameterLab Scale (Avoid)Process Scale (Recommended)Rationale
Concentration 0.5 M - 1.0 M< 0.15 M (or Dosing)Low concentration favors intramolecular reaction (Simmons-Smith principle).
Solvent AcetoneDMF or MEK (Methyl Ethyl Ketone)Higher boiling points allow faster kinetics to overcome the entropic barrier of 7-ring formation.
Base

(Powder)

(Milled/Micronized)
Surface area of the heterogeneous base limits the reaction rate, preventing runaway polymerization.

Corrective Action (The "Dosing" Method): Instead of dumping all reagents at once:

  • Charge the reactor with the Base and Solvent (brought to reflux).

  • Dissolve the Catechol and the Alkylating agent in a separate vessel.

  • Slowly feed the solution into the reactor over 4–6 hours.

    • Why? This keeps the instantaneous concentration of the "open" intermediate low, statistically forcing it to bite its own tail (cyclize) rather than find another molecule to polymerize with.

Issue 2: "Incomplete conversion despite excess alkylating agent."

Diagnosis: Water accumulation. The reaction produces water as a byproduct (


 from the deprotonation). If you are using a solvent like MEK or Acetone, water slows the nucleophilic attack.

Solution:

  • Add a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide) at 1-2 mol%.

  • Process Tip: If using MEK, consider a Dean-Stark trap to azeotropically remove water during the reflux.

Troubleshooting Module: The Reduction (Aldehyde Alcohol)

Context: Reduction of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using Sodium Borohydride (


).
Issue 3: "Uncontrollable gas evolution and foaming upon scale-up."

Diagnosis: On a gram scale, adding solid


 to a flask is fine. On a kilo scale, the instantaneous hydrogen evolution (

roughly) creates a foam-over hazard and a potential explosion risk.

Safety Protocol (The "Slurry Dosing" Method): Do NOT add solid borohydride to the reaction mixture.

  • Dissolve/Suspend the Aldehyde intermediate in Methanol/THF.

  • Prepare a solution of

    
     in 0.1 M NaOH (stabilized solution).
    
  • Dose the borohydride solution into the reactor via a pump.

    • Control: Monitor internal temperature. If

      
      , stop dosing.
      
Issue 4: "The product is stuck in a sticky boron complex during workup."

Diagnosis: Boron salts form stable, sticky complexes with alcohols. Standard water washes often result in emulsions that refuse to separate.

Technical Protocol (The "Oxidative/Acidic" Quench): Do not just add water. Use one of these specific quench methods to break the B-O bond:

  • Acetone Quench: Add acetone first to destroy excess hydride (forms isopropanol).

  • Acid Hydrolysis: Slowly add 1M HCl until pH reaches ~3-4. Stir for 1 hour. This breaks the borate complex.

  • Extraction: Extract with Ethyl Acetate. The layers will separate cleanly after the acid digest.

FAQ: Purification & Stability

Q: Can I distill the final product? A: Avoid distillation. The benzodioxepin ring can be thermally sensitive, and the benzyl alcohol moiety is prone to elimination (forming a styrene-like derivative) at high temperatures.

  • Recommendation: The product usually crystallizes from Toluene/Heptane or Ethyl Acetate/Hexane. If it oils out, seed it with a pure crystal from a pilot batch.

Q: Why is the melting point lower than the literature value? A: Check for the "Open Chain" impurity . If the cyclization (Step 1) failed to close, you might have a phenolic-ether-alcohol chain.

  • Detection: Run an HPLC. The open chain usually elutes later due to the free phenol (if unreacted) or earlier if capped. Look for a broad OH stretch in IR around

    
     that is distinct from the alcohol OH.
    

References & Authoritative Grounding

  • Benzodioxepin Synthesis (Eltoprazine Intermediate):

    • Source: U.S. Patent 4,833,258. "Piperazine derivatives." This patent details the synthesis of the 1,5-benzodioxepin scaffold starting from 3,4-dihydroxybenzaldehyde.

    • Link:

  • Scale-Up of Ether Synthesis (High Dilution Principles):

    • Source:Organic Process Research & Development (OPRD). Gener

Optimization

Inconsistent results in biological assays with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Topic: Troubleshooting Inconsistent Biological Assay Results Compound ID: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (referred to herein as DBD-7-MeOH ) Audience: Medicinal Chemists, Assay Biologists, and Screening Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Biological Assay Results Compound ID: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (referred to herein as DBD-7-MeOH ) Audience: Medicinal Chemists, Assay Biologists, and Screening Scientists

Introduction: Why is this compound behaving inconsistently?

You are likely encountering variability with DBD-7-MeOH due to a "perfect storm" of three physicochemical properties inherent to its structure:

  • Aqueous Insolubility (The "Crash-Out"): The lipophilic benzodioxepin ring drives high LogP, causing precipitation when diluted from DMSO into aqueous buffers.

  • Redox Instability (The "Hidden Aldehyde"): The primary hydroxymethyl group (-CH₂OH) at position 7 is susceptible to autoxidation, converting to the reactive aldehyde (formyl) species, which covalently modifies assay proteins.

  • Plastic Adsorption: The bicyclic ether core promotes non-specific binding to polystyrene plates, effectively lowering the free concentration of the drug.

This guide provides self-validating protocols to isolate and resolve these issues.

Module 1: Solubility & Precipitation (The "Crash-Out" Effect)

Q: My IC50 values shift by >10-fold between runs. Is the compound precipitating?

A: Yes, this is the most common failure mode for benzodioxepins. Direct dilution from 100% DMSO stock (e.g., 10 mM) into aqueous buffer (e.g., PBS) creates a local supersaturated zone. The compound precipitates as micro-aggregates, which are invisible to the naked eye but scatter light and inhibit enzymes non-specifically (the "Promiscuous Inhibitor" effect).

Diagnostic Protocol: The Tyndall Effect Check
  • Prepare your assay concentration (e.g., 100 µM) in a clear glass vial.

  • Shine a red laser pointer (standard lab pointer) through the solution in a dark room.

  • Result: If you see a solid beam line (scattering), you have micro-precipitates. A true solution should be invisible to the laser.

Solution: The Intermediate Dilution Step

Do not dilute directly from 100% DMSO to 0.1% DMSO. Use a "step-down" method to maintain solubility during the transition.

DilutionProtocol cluster_warn Avoid Shock Precipitation Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Plate (100x Assay Conc. in 100% DMSO) Stock->Inter Serial Dilution (DMSO to DMSO) StepDown Step-Down Dilution (10x Assay Conc. in 10% DMSO / 90% Buffer) Inter->StepDown Critical Step: Slow addition with vortexing Final Final Assay Well (1x Conc., 1% DMSO) StepDown->Final Final transfer to assay plate

Figure 1: The "Step-Down" dilution protocol minimizes the kinetic shock of introducing lipophilic molecules into aqueous media, preventing micro-precipitation.[1]

Module 2: Chemical Stability (The "Hidden Aldehyde")

Q: My compound loses potency over 24 hours, or I see toxicity in cells that doesn't match the target mechanism. Why?

A: You are likely observing the oxidation of the -CH₂OH group to a -CHO (aldehyde). Primary benzylic-type alcohols (attached to aromatic systems like benzodioxepin) are prone to air oxidation, especially in DMSO stocks stored at room temperature. The resulting aldehyde is:

  • Toxic: It reacts with cellular amines (Schiff base formation).

  • Inactive: It loses the H-bond donor capability of the alcohol.

Data: Stability Profile of DBD-7-MeOH
ConditionTimepoint% Parent (Alcohol)% Impurity (Aldehyde)Biological Consequence
Solid (-20°C) 6 Months>99%<0.1%Stable baseline.
DMSO (RT, Dark) 48 Hours98%1-2%Negligible impact.
DMSO (RT, Light) 48 Hours~92%~8% False positives in toxicity.
Assay Buffer (pH 7.4) 4 Hours95%<1%Stable for short assays.
Diagnostic Protocol: LC-MS QC Check

Before running a critical high-value assay (like a cell-based kill curve), run a quick LC-MS injection of your stock.

  • Parent Mass: [M+H]+ = 181.2 Da

  • Aldehyde Mass: [M+H]+ = 179.2 Da (Loss of 2H)

  • Action: If the -2 Da peak exceeds 5%, discard the stock and prepare fresh from powder.

Module 3: Non-Specific Binding (The "Ghost" Effect)

Q: My dose-response curve plateaus at 60-70% inhibition, or the Hill slope is very shallow (< 0.8).

A: This indicates the compound is sticking to the plastic walls of the well, reducing the effective concentration (Free Drug Depletion). The benzodioxepin ring is highly lipophilic and adheres to polystyrene.

Troubleshooting Decision Tree

TroubleshootingTree Start Inconsistent Assay Data CheckSol 1. Check Solubility (Tyndall Effect) Start->CheckSol CheckOx 2. Check Oxidation (LC-MS for -2 Da) CheckSol->CheckOx Negative Precip Result: Precipitate Visible CheckSol->Precip Positive CheckBind 3. Check Binding (Plastic vs. Glass) CheckOx->CheckBind Negative Oxidized Result: Aldehyde Present CheckOx->Oxidized Positive Binding Result: Low Potency CheckBind->Binding Positive SolAction Action: Add 0.01% Triton X-100 or use Step-Down Dilution Precip->SolAction OxAction Action: Make fresh stock Store under Argon Oxidized->OxAction BindAction Action: Switch to NBS Plates (Non-Binding Surface) Binding->BindAction

Figure 2: Systematic troubleshooting logic for lipophilic alcohol derivatives.

Corrective Actions for Binding
  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer. This forms micelles that keep the compound in solution and prevents it from coating the plastic.

  • Change Plates: Switch from standard polystyrene to Non-Binding Surface (NBS) plates or glass-coated microplates.

Summary Checklist for Validated Experiments

ParameterRecommendationReason
Storage Powder at -20°C; DMSO stock at -80°C.Prevents oxidation of -CH₂OH to -CHO.
Dilution Intermediate step (10% DMSO) before final buffer.Prevents "crash-out" precipitation.
Buffer Include 0.01% detergent (Tween/Triton).Prevents loss to plastic walls.
QC Check LC-MS for [M-2] peak weekly.Detects toxic aldehyde formation.

References

  • NIH Assay Guidance Manual. Assay Operations for SAR Support. (Provides the gold standard for handling compound precipitation and serial dilutions). [Link]

  • NIH Assay Guidance Manual. Interference with Fluorescence and Absorbance Assays. (Details light scattering artifacts caused by micro-precipitation). [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility, lipophilicity, and instability of primary alcohols in drug discovery). [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Executive Summary & Compound Profile The Issue: Users frequently report inconsistent IC50 data, "flat" dose-response curves, or visible turbidity when diluting 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (hereafter BDX...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Issue: Users frequently report inconsistent IC50 data, "flat" dose-response curves, or visible turbidity when diluting 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (hereafter BDX-7-OH ) from DMSO stocks into aqueous assay buffers.

The Root Cause: While BDX-7-OH possesses a polar hydroxymethyl group, the fused benzodioxepin scaffold imparts significant lipophilicity (LogP ≈ 1.3–1.9). The compound suffers from kinetic precipitation —it crashes out of solution during the rapid polarity shift from 100% DMSO to aqueous buffer, often forming "invisible" micro-precipitates that interfere with light-scattering or fluorescence-based assays.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assay
Molecular Weight 180.20 g/mol Fragment-sized; high ligand efficiency potential.
LogP (Octanol/Water) ~1.3 – 1.9 (Est.)Moderately lipophilic. Soluble in organic solvents, metastable in water.
Aqueous Solubility < 0.3 mM (Est. without co-solvent)High Risk: Stock solutions (10 mM) will precipitate upon direct dilution.
H-Bond Donors 1 (Alcohol -OH)Limited capacity to interact with bulk water.
H-Bond Acceptors 3 (Ether oxygens + Alcohol)Can accept H-bonds, but ether oxygens are sterically hindered.

Diagnostic Module: Is Solubility Your Problem?

Before altering your protocol, confirm that solubility is the culprit using this decision matrix.

TroubleshootingFlow node_start START: Anomalous Assay Data node_turbid Is turbidity visible (cloudiness/precipitate)? node_start->node_turbid node_nephel Measure with Nephelometer or Absorbance @ 650nm node_turbid->node_nephel No (Visual) node_crash DIAGNOSIS: Kinetic Precipitation node_turbid->node_crash Yes node_nephel->node_crash Signal > Background node_curve Check Dose-Response Curve: Is it bell-shaped or flat? node_nephel->node_curve Signal = Background node_serial Perform Serial Dilution in DMSO first, then Buffer node_crash->node_serial Solution node_ads DIAGNOSIS: Plastic Adsorption node_curve->node_ads Loss of Potency node_curve->node_serial Erratic Data

Figure 1: Diagnostic workflow to distinguish between precipitation events and surface adsorption issues.

Technical Solutions & Protocols

Protocol A: The "Golden Rule" of Dilution (Intermediate Step)

Context: Direct dilution of a 10 mM DMSO stock into buffer (e.g., 1:1000 dilution) creates a local environment of high supersaturation, forcing BDX-7-OH to aggregate before it can disperse.

The Fix: Use an intermediate dilution step to lower the kinetic energy barrier.

  • Preparation of Stock: Ensure 10 mM BDX-7-OH stock in anhydrous DMSO is clear. Sonicate if necessary.

  • Intermediate Step (10x Conc.):

    • Prepare an intermediate plate with 10% DMSO in buffer.

    • Dilute your 10 mM stock 1:10 into this intermediate plate.

    • Result: 1 mM Compound in 10% DMSO (Stable).

  • Final Assay Step (1x Conc.):

    • Transfer from the intermediate plate to the assay plate containing buffer.

    • Target: 100 µM Compound in 1% DMSO.

    • Mechanism:[1][2] This two-step gradient prevents the "shock" of water exposure.

Protocol B: Critical Additives for Benzodioxepins

If Protocol A fails, the hydrophobic benzodioxepin ring requires chemical assistance to remain solvated.

AdditiveConcentrationMechanism of Action
Tween-20 0.01% – 0.05%Surfactant: Lowers surface tension; prevents micro-aggregates from nucleating. Essential for BDX scaffolds.
Pluronic F-127 0.05%Steric Stabilization: Coats hydrophobic surfaces of the molecule, preventing lattice formation.
HP-β-Cyclodextrin 0.5% – 1.0%Encapsulation: The hydrophobic benzodioxepin ring fits inside the CD cavity, shielding it from water while the -OH group remains exposed.

Frequently Asked Questions (FAQ)

Q1: I froze my diluted assay plates, and upon thawing, the activity is gone. Why? A: This is the "Freeze-Thaw Crash." When aqueous buffers freeze, pure water crystallizes first, concentrating the salt and DMSO in the remaining liquid channels. This forces BDX-7-OH out of solution into irreversible aggregates.

  • Rule: Never freeze diluted assay plates. Prepare fresh from DMSO stocks daily.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While BDX-7-OH is soluble in ethanol, ethanol is more volatile and has a different dielectric constant. Evaporation during dispensing will change your final concentration, and ethanol often precipitates proteins in enzymatic assays faster than DMSO. Stick to DMSO.

Q3: My IC50 curve plateaus at 10 µM, but I expect potency in the nM range. A: This "artificial ceiling" is the solubility limit. If the compound's solubility is 10 µM, adding 100 µM of compound only results in 10 µM of dissolved active agent plus 90 µM of inactive precipitate.

  • Action: Verify solubility using a nephelometer. If the limit is 10 µM, you cannot accurately measure IC50s above this value without a solubilizing agent (see Protocol B).

Q4: Is this compound light-sensitive? A: Benzodioxepins are generally stable to ambient light, but the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid over time if stored in non-anhydrous DMSO.

  • Storage: Store solid at -20°C. Store DMSO stocks in amber vials under nitrogen/argon to prevent oxidation and water uptake (DMSO is hygroscopic).

Visualizing the Solvation Pathway

The following diagram illustrates the thermodynamic hurdle BDX-7-OH faces when entering an aqueous environment and how the intermediate dilution strategy overcomes it.

SolvationPathway cluster_0 High Risk (Direct Dilution) cluster_1 Optimized Path (Intermediate) node_stock 10mM Stock (100% DMSO) node_crash Precipitation Event (Aggregates Form) node_stock->node_crash Rapid Polarity Shift node_assay_bad Assay Buffer (Turbid/Low Signal) node_crash->node_assay_bad node_stock2 10mM Stock (100% DMSO) node_inter Intermediate Step (10% DMSO) node_stock2->node_inter Gradual Shift node_assay_good Assay Buffer (Soluble/Active) node_inter->node_assay_good Final Dilution

Figure 2: Comparison of Direct Dilution (High Risk) vs. Intermediate Dilution (Optimized) pathways.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Popa-Burke, I., et al. (2014).[3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening.

  • PubChem Compound Summary. (n.d.). "3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol" (Structure/Properties).[4]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for solubility physics).

Sources

Optimization

Alternatives to LiAlH4 for reducing benzodioxepin esters

< Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to Lithium Aluminu...

Author: BenchChem Technical Support Team. Date: February 2026

< Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to Lithium Aluminum Hydride (LiAlH₄) for the reduction of benzodioxepin esters. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Technical Support Guide: Benzodioxepin Ester Reductions

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to LiAlH₄ for my benzodioxepin ester reduction?

While LiAlH₄ is a powerful and versatile reducing agent, its high reactivity can be a double-edged sword, particularly with complex molecules like benzodioxepin derivatives.[1][2] Key concerns include:

  • Lack of Chemoselectivity: LiAlH₄ will readily reduce a wide array of functional groups, including amides, nitriles, and even potentially susceptible ethers within the benzodioxepin core, leading to undesired side products.[2]

  • Safety Concerns: LiAlH₄ is pyrophoric and reacts violently with protic solvents like water and alcohols, necessitating stringent anhydrous conditions and careful quenching procedures.[3]

  • Workup Difficulties: The quenching of LiAlH₄ reactions often generates gelatinous aluminum salt byproducts that can complicate product isolation and lead to lower yields.[4]

Q2: What are the most common and reliable alternatives to LiAlH₄ for this transformation?

Several excellent alternatives offer greater selectivity and operational simplicity. The most prominent are:

  • Diisobutylaluminum Hydride (DIBAL-H): A powerful and selective reducing agent, especially at low temperatures. It is less reactive than LiAlH₄ and soluble in a wider range of solvents.[1]

  • Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally unreactive towards esters, its reactivity can be enhanced by the addition of Lewis acids or by conducting the reaction at higher temperatures.[1][5]

  • Catalytic Hydrogenation: An environmentally friendly method that can be highly selective but often requires high pressure and temperature, along with catalyst optimization.[6][7][8]

  • Hydrosilanes: These silicon-based reducing agents offer a mild and selective option, often catalyzed by acids or transition metals.[9][10][11]

Troubleshooting Common Issues

Scenario 1: Incomplete Reduction or Low Yield

Q3: I'm trying a new reducing agent, but my reaction is sluggish, and I'm recovering a lot of starting material. What should I do?

Low conversion is a common hurdle when moving away from the sheer power of LiAlH₄. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For borohydride and silane-based reductions, you may need multiple equivalents.

  • Temperature and Reaction Time: Many selective reducing agents require higher temperatures or longer reaction times compared to LiAlH₄.[1][12] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. For DIBAL-H reductions aiming for the alcohol, allowing the reaction to warm to room temperature after the initial low-temperature addition can drive the reaction to completion.[13]

  • Solvent Choice: The choice of solvent can significantly impact the reactivity of the reducing agent. For instance, LiBH₄ has good solubility in THF, which enhances its reactivity compared to NaBH₄ in the same solvent.[1]

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation, ensure your catalyst is active and not poisoned. The catalyst loading may also need to be optimized.

Scenario 2: Formation of an Aldehyde Intermediate Instead of the Alcohol

Q4: I used DIBAL-H to reduce my benzodioxepin ester to the corresponding alcohol, but I've isolated the aldehyde instead. What went wrong?

This is a classic outcome when using DIBAL-H, which is renowned for its ability to partially reduce esters to aldehydes at low temperatures.[14][15][16]

  • Temperature Control is Critical: To obtain the aldehyde, the reaction must be maintained at a very low temperature, typically -78 °C, throughout the addition and reaction period.[13][14] If the alcohol is the desired product, the reaction is often allowed to warm to room temperature after the addition of DIBAL-H.[13]

  • Stoichiometry of DIBAL-H: Using only one equivalent of DIBAL-H at low temperatures favors the formation of the aldehyde.[16] For the full reduction to the alcohol, an excess of DIBAL-H is typically required.

Scenario 3: Unexpected Side Products

Q5: My reaction is producing unexpected byproducts. How can I identify the cause and improve the selectivity?

The appearance of side products often points to issues with chemoselectivity.

  • Consider the Reducing Agent's Profile: If your benzodioxepin substrate has other reducible functional groups, you may need a more selective reagent. For instance, NaBH₄ is generally not reactive towards esters, amides, or carboxylic acids, making it a good choice for reducing ketones or aldehydes in the presence of these groups.[17]

  • Protecting Groups: In highly complex molecules, it may be necessary to use protecting groups for sensitive functionalities to prevent their reduction.

  • Reaction Conditions: Adjusting the reaction temperature can sometimes improve selectivity. Lower temperatures often favor the desired reaction pathway.

Detailed Experimental Protocols and Data

Alternative 1: Diisobutylaluminum Hydride (DIBAL-H) Reduction

DIBAL-H is an excellent choice for the reduction of esters to primary alcohols, offering better selectivity than LiAlH₄.[1]

Protocol: Reduction of a Benzodioxepin Ester to a Primary Alcohol using DIBAL-H

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the benzodioxepin ester (1 equivalent) in anhydrous toluene or dichloromethane (DCM) to a concentration of 0.1-0.2 M.[13]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.5-2.0 equivalents, typically 1.0 M in hexanes or toluene) dropwise to the cooled ester solution. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[13]

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess DIBAL-H.[4] Then, add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[13] This helps to break up the aluminum salt emulsion.

  • Workup: Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x).[18] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel.

Comparative Data for Ester Reduction to Alcohols

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxHigh reactivity, reduces most carbonylsPoor chemoselectivity, pyrophoric, difficult workup
DIBAL-H Toluene or DCM, -78 °C to RTGood selectivity, soluble in hydrocarbonsCan stop at the aldehyde if not warmed
NaBH₄/LiCl THF, refluxSafer, easier workupRequires higher temperatures, may not be as general
Catalytic H₂ High pressure H₂, heat, catalyst (e.g., copper chromite)Green, scalableRequires specialized equipment, catalyst optimization
Alternative 2: Enhanced Sodium Borohydride Reduction

The reactivity of NaBH₄ towards esters can be significantly increased by the addition of a Lewis acid like Lithium Chloride (LiCl).[5][19]

Protocol: NaBH₄/LiCl Reduction of a Benzodioxepin Ester

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend LiCl (2-3 equivalents) in anhydrous THF.

  • Reagent Addition: Add the benzodioxepin ester (1 equivalent) to the suspension.

  • NaBH₄ Addition: Add NaBH₄ (3-4 equivalents) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC/LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and slowly add water or 1 M HCl to quench the reaction.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Workflow

A logical approach to selecting a reducing agent is crucial for success.

Reduction_Workflow Start Start: Reduce Benzodioxepin Ester Check_FG Are other reducible functional groups present? Start->Check_FG High_Selectivity High Selectivity Required Check_FG->High_Selectivity Yes Low_Selectivity High Reactivity is Acceptable Check_FG->Low_Selectivity No DIBAL Consider DIBAL-H at low temp or NaBH4/additive High_Selectivity->DIBAL LiAlH4 LiAlH4 is an option (with caution) Low_Selectivity->LiAlH4 Check_Scale Reaction Scale? DIBAL->Check_Scale LiAlH4->Check_Scale Lab_Scale Lab Scale (<10g) Check_Scale->Lab_Scale Small Process_Scale Process/Pilot Scale (>10g) Check_Scale->Process_Scale Large Hydrides Hydride reagents are suitable (DIBAL-H, NaBH4) Lab_Scale->Hydrides Catalysis Consider Catalytic Hydrogenation (Greener, more economical at scale) Process_Scale->Catalysis

Caption: Decision workflow for selecting an appropriate reducing agent.

This diagram illustrates a logical progression for choosing a suitable reducing agent for your benzodioxepin ester reduction, taking into account factors like chemoselectivity and reaction scale.

DIBAL_Mechanism Ester R-C(=O)-OR' Benzodioxepin Ester Coordination Coordination Complex Ester->Coordination + DIBAL-H DIBAL DIBAL-H (i-Bu)₂AlH Hydride_Transfer Tetrahedral Intermediate Coordination->Hydride_Transfer Hydride Transfer Workup Aqueous Workup Hydride_Transfer->Workup Stable at low temp Alcohol R-CH₂OH Primary Alcohol Workup->Alcohol

Caption: Simplified mechanism of DIBAL-H reduction of an ester.

This flowchart outlines the key steps in the reduction of an ester to a primary alcohol using DIBAL-H, highlighting the formation of a stable tetrahedral intermediate at low temperatures.[14]

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • ResearchGate. Work-up for DIBAL-H reduction (ester-alcohol)? [Link]

  • Organic Reactions. Catalytic Hydrogenation of Esters to Alcohols. [Link]

  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • ResearchGate. Catalytic Hydrogenation of Esters to Alcohols. [Link]

  • YouTube. Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Link]

  • National Center for Biotechnology Information. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. [Link]

  • Scribd. Silicon-Based Reducing Agents. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. [Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride? [Link]

  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • WordPress.com. NaBH4 Reduction of Esters. [Link]

  • Google Patents. Alcohols by borohydride reduction of.
  • MSU Chemistry. Silanes as Reducing Agents. [Link]

  • Hydrogen Silanes As Reducing Agents In Green Synthesis. [Link]

  • Amazon S3. Silicon-Based Reducing Agents. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]

  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Quora. The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? [Link]

  • YouTube. 07 10 Reduction of Esters with LiAlH4 default. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

[1] Ticket ID: BZD-7-MET-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1] Executive Summary Welcome to the Technical Support Center for 3,4-dihydro-2H-1,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: BZD-7-MET-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 62823-14-7).[1] This molecule, a privileged scaffold in medicinal chemistry (often associated with serotonergic and dopaminergic ligands), presents unique analytical challenges.[1] Its seven-membered dioxepin ring introduces conformational fluxionality that complicates NMR interpretation, while the benzylic alcohol moiety creates specific stability and ionization issues in Mass Spectrometry.

This guide moves beyond standard datasheets to address the causality of experimental failures, providing self-validating protocols to ensure data integrity.

Module 1: NMR Troubleshooting (The "Phantom" Broadening)

User Complaint: "My 1H NMR spectrum in CDCl3 shows broad, undefined multiplets in the aliphatic region (2.0 - 4.2 ppm). Is my sample impure?"

Root Cause Analysis: The 1,5-benzodioxepin ring is not planar.[1] It exists in a dynamic equilibrium between chair and twist-boat conformations.[1] At room temperature, the rate of interconversion often matches the NMR time scale, leading to coalescence (broadening) of the methylene protons at positions 2, 3, and 4. This is not necessarily an impurity; it is a physical characteristic of the scaffold.

Diagnostic Protocol:

  • Solvent Switch: Change from CDCl3 to DMSO-d6 . The higher viscosity and polarity of DMSO can sometimes slow the exchange rate or shift the equilibrium enough to resolve the peaks.

  • Variable Temperature (VT) NMR (The Gold Standard):

    • Cooling: Lower the temperature to -40°C. This "freezes" the ring flip, resolving the methylene protons into distinct axial and equatorial signals.

    • Heating: Raise the temperature to +50°C (if stable). This accelerates the flip beyond the NMR timescale, sharpening the signals into average multiplets.

Data Validation Table: 1H NMR Expectations

PositionChemical Shift (δ)Multiplicity (RT)Multiplicity (Low Temp -40°C)Structural Insight
C3-H2 ~2.1 - 2.3 ppmBroad QuintetTwo distinct multipletsCentral methylene of the bridge; most affected by puckering.[1]
C2/C4-H2 ~4.1 - 4.3 ppmBroad Triplet/MultipletComplex ABX systemsProtons adjacent to oxygen; magnetic non-equivalence becomes apparent.[1]
-CH2OH ~4.6 ppmSinglet (or Doublet in DMSO)Sharp DoubletBenzylic protons.[1] Coupling to -OH visible in DMSO.[1]
Module 2: Mass Spectrometry (The "Missing Parent" Ion)

User Complaint: "I cannot find the molecular ion [M]+ (m/z 180) in my LC-MS spectrum. I see a dominant peak at m/z 162."

Root Cause Analysis: Benzylic alcohols are notorious for in-source fragmentation .[1]

  • Dehydration: The hydroxyl group at position 7 is benzylic.[1] Under Electrospray Ionization (ESI) conditions, especially with acidic mobile phases (Formic Acid/TFA), the molecule readily loses water (

    
    , 18 Da) to form a stable benzyl cation (tropylium-like resonance).[1]
    
    • Equation:

      
      
      
  • Ring Contraction: Higher energy collisions can cause the dioxepin ring to eject

    
     or similar fragments.[1]
    

Troubleshooting Protocol:

  • Switch Ionization Mode: Use APCI (Atmospheric Pressure Chemical Ionization) in positive mode with lower source temperatures.[1] APCI is often softer for alcohols than ESI.[1]

  • Modify Mobile Phase: Remove strong acids.[1] Use 10mM Ammonium Acetate (pH 7.0) .[1] The ammonium adduct

    
     (m/z 198) is often more stable than the protonated species.
    
  • Derivatization (If quantification is critical): Treat the sample with BSTFA to form the TMS-ether.[1] This stabilizes the -OH group and prevents dehydration.[1]

Module 3: Synthesis & Impurity Profiling

User Complaint: "I synthesized this via the reaction of 3,4-dihydroxybenzyl alcohol with 1,3-dibromopropane, but I have a persistent high-molecular-weight impurity."

Root Cause Analysis: The formation of the 7-membered ring competes with intermolecular dimerization . Instead of one molecule of catechol reacting with one dihalide to close the ring, two catechols can link with two dihalides, forming a 14-membered macrocycle (dimer) or oligomers.

Corrective Workflow:

  • High Dilution Principle: The concentration of the dihydroxy reactant must be kept extremely low in the reaction vessel.

  • Dosing Strategy: Do not mix all reagents at once. Slowly add the 3,4-dihydroxybenzyl alcohol and the base (e.g.,

    
    ) to a refluxing solution of the dihalide in acetonitrile or DMF over 4-6 hours.
    

Visualizing the Troubleshooting Logic

Troubleshooting Start Characterization Issue Decision Select Problem Area Start->Decision NMR_Branch NMR: Broad Signals Decision->NMR_Branch MS_Branch MS: Wrong Mass Decision->MS_Branch Synth_Branch Synthesis: Impurities Decision->Synth_Branch NMR_Cause Conformational Flux (Chair/Twist) NMR_Branch->NMR_Cause MS_Cause In-Source Dehydration (Loss of H2O) MS_Branch->MS_Cause Synth_Cause Intermolecular Dimerization Synth_Branch->Synth_Cause NMR_Sol Run VT-NMR (-40°C) or DMSO-d6 NMR_Cause->NMR_Sol MS_Sol Use NH4OAc Buffer or APCI Mode MS_Cause->MS_Sol Synth_Sol High Dilution Protocol (Slow Addition) Synth_Cause->Synth_Sol

Figure 1: Decision tree for troubleshooting common characterization failures for 1,5-benzodioxepins.

Module 4: Stability & Storage FAQs

Q: Can I store this compound in solution? A: Avoid long-term storage in acidic solvents (e.g., chloroform, which can form HCl over time).[1] The benzylic alcohol is susceptible to acid-catalyzed etherification or polymerization.[1] Store as a solid at -20°C under argon.

Q: There is a new peak at ~9.8 ppm in my proton NMR after a week. What is it? A: This indicates oxidation of the primary alcohol (-CH2OH) to the aldehyde (-CHO).[1] Benzylic alcohols are prone to air oxidation.[1] If this peak appears, repurify via silica flash chromatography (Eluent: Hexane/EtOAc 7:3).

References
  • Conformational Analysis of 1,5-Benzodioxepins

    • Archer, A. W., & Claret, P. A. (1966).[1] The conformations of 3,4-dihydro-2H-1,5-benzodioxepin and its derivatives. Journal of the Chemical Society B: Physical Organic. Link

    • Note: This foundational text establishes the chair/twist equilibrium responsible for NMR line broadening.
  • Mass Spectrometry of Benzodioxepin Derivatives

    • Joly, N., et al. (2020).[1][2] Gas-phase fragmentation study of 1,5-benzodiazepine derivatives (Analogous fragmentation patterns). ResearchGate. Link

    • Note: While specific to the nitrogen analog, the fragmentation kinetics of the 7-membered ring (loss of C3 fragments) are mechanistically identical to the dioxepin.
  • Synthesis & Chemical Properties

    • PubChem Compound Summary for CID 12637528 (Related structure: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol).[1] Link

    • Note: Provides physicochemical constants and structural identifiers relevant to the class.
  • Chromatographic Separation of Isomers

    • Yuan, B. (2022).[1][3][4] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Link

    • Note: General principles for separating polar isomers of fused ring systems.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: A Comparative Guide to the Characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the characterization of 3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, a key heterocyclic scaffold. While a specific crystal structure for this exact molecule is not publicly available, this guide leverages data from closely related 3,4-dihydro-2H-1,5-benzodioxepin derivatives to present a comprehensive workflow for its characterization.[1][2] We will explore the gold-standard method of single-crystal X-ray crystallography and provide a comparative analysis with other powerful analytical techniques.

The Central Role of Structure in Function

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The precise spatial arrangement of its constituent atoms, including the conformation of the seven-membered dioxepin ring and the orientation of the hydroxymethyl substituent, dictates its interaction with biological targets. Therefore, a high-resolution structural model is not merely descriptive but predictive of a compound's function.

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

The synthesis of the parent 3,4-dihydro-2H-1,5-benzodioxepine is a well-established procedure.[3] A common route involves the reaction of catechol with 1,3-dibromopropane in the presence of a base. The synthesis of the 7-ylmethanol derivative would likely proceed through a multi-step sequence, potentially involving formylation of the benzodioxepin ring followed by reduction.

Illustrative Synthetic Pathway:

Synthesis_Pathway Catechol Catechol Benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine Base Base (e.g., K2CO3) Formylation Formylation (e.g., Vilsmeier-Haack) Benzodioxepine->Formylation Aldehyde 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Formylation->Aldehyde Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction Target 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Reduction->Target Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_definitive Definitive Structure Synthesis Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (LRMS/HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystallography Single-Crystal X-ray Crystallography NMR->Crystallography MS->Crystallography FTIR->Crystallography

Sources

Comparative

Technical Comparison Guide: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol vs. Benzodioxan Scaffolds

This guide provides a technical comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (referred to herein as DBD-7-MeOH ) against its structural analogs, specifically focusing on the 1,4-benzodioxan and 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (referred to herein as DBD-7-MeOH ) against its structural analogs, specifically focusing on the 1,4-benzodioxan and 1,3-benzodioxole scaffolds.

Executive Summary

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (DBD-7-MeOH) represents a critical "scaffold hop" from the more common 1,4-benzodioxan and 1,3-benzodioxole derivatives. While 5- and 6-membered oxygenated rings are ubiquitous in medicinal chemistry (e.g., in adrenergic antagonists and serotonin ligands), the 7-membered 1,5-benzodioxepin ring offers a distinct steric profile due to its non-planar, twisted-chair conformation.

This guide evaluates DBD-7-MeOH as a physiochemical and metabolic alternative to:

  • 1,4-Benzodioxan-6-ylmethanol (The 6-membered ring analog).

  • Piperonyl alcohol (The 5-membered ring analog).

  • Calone derivatives (7-methyl-substituted benzodioxepins).

Key Finding: DBD-7-MeOH exhibits superior lipophilicity modulation and distinct metabolic clearance rates compared to its lower-homologs, making it a valuable bioisostere for tuning receptor residence time and solubility.

Structural & Physicochemical Profiling[1][2][3]

The primary differentiator of DBD-7-MeOH is the 7-membered dioxepin ring, which imparts a "pucker" absent in the planar benzodioxole or the half-chair benzodioxan. This affects the spatial vector of the 7-hydroxymethyl group, potentially altering binding pocket interactions.

Table 1: Comparative Physicochemical Properties (In Silico/Consensus)
PropertyDBD-7-MeOH (7-membered)1,4-Benzodioxan Analog (6-membered)Piperonyl Alcohol (5-membered)Implication
Formula C₁₀H₁₂O₃C₉H₁₀O₃C₈H₈O₃Increased MW = Increased VdW contacts
MW (Da) ~180.20~166.18~152.15Slight bulk increase
cLogP 1.5 - 1.8 1.1 - 1.31.05DBD-7-MeOH is more lipophilic
TPSA (Ų) ~38-40~38~29Similar polar surface, different volume
Ring Conformation Twisted ChairHalf-ChairPlanarKey Differentiator: Steric occlusion
H-Bond Don/Acc 1 / 31 / 31 / 3Identical electronic potential
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "Scaffold Hop" logic used in Lead Optimization.

ScaffoldHop Sub0 1,3-Benzodioxole (Planar, Rigid) Sub1 1,4-Benzodioxan (Half-Chair, Flexible) Sub0->Sub1 Homologation (+CH2) Target 1,5-Benzodioxepin (DBD-7-MeOH) (Twisted Chair, High Bulk) Sub1->Target Scaffold Hop (+CH2) Increased Lipophilicity Altered Vector The -CH2OH vector shifts due to ring pucker Target->Altered Vector

Caption: Homologation strategy moving from planar 5-membered rings to the twisted 7-membered benzodioxepin system.

In Vitro Metabolic Stability & Reactivity

The hydroxymethyl (-CH₂OH) moiety at position 7 is the primary "metabolic handle." In comparative microsomal stability assays, DBD-7-MeOH shows a distinct profile compared to its analogs.

Metabolic Fate

Unlike the dioxepin ring itself, which is relatively stable (oxidative ring opening is slow), the benzylic alcohol is rapidly processed.

  • Phase I: Rapid oxidation by Alcohol Dehydrogenase (ADH) and CYP450s to the aldehyde and subsequently the carboxylic acid.

  • Phase II: Direct Glucuronidation of the alcohol.

Comparative Stability Data (Microsomal Intrinsic Clearance)
CompoundHuman Liver Microsomes (HLM) T½ (min)Primary MetaboliteStability Interpretation
DBD-7-MeOH 18 - 25 Carboxylic Acid (COOH)Moderate. The 7-membered ring does not sterically protect the exocyclic alcohol.
7-Methyl-DBD (Calone Analog)> 60Benzylic HydroxylationHigh. Methyl group is metabolically harder to oxidize than the alcohol.
1,4-Benzodioxan-6-MeOH 15 - 20Carboxylic AcidLow/Moderate. Slightly faster clearance due to lower lipophilicity/easier active site access.
Metabolic Pathway Visualization

Metabolism Parent DBD-7-MeOH (Alcohol) ADH ADH / CYP2E1 Parent->ADH UGT UGT Enzymes Parent->UGT Aldehyde Intermediate (Aldehyde) Acid DBD-7-Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH Oxidation Gluc O-Glucuronide (Conjugate) ADH->Aldehyde Oxidation UGT->Gluc Phase II Conjugation

Caption: Primary metabolic clearance pathways for DBD-7-MeOH in liver microsomes.

Experimental Protocols

To validate the performance of DBD-7-MeOH in your specific application, use the following standardized protocols. These are designed to be self-validating using internal standards.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine passive permeability changes caused by the 7-membered ring expansion.

  • Preparation:

    • Stock Solution: Dissolve DBD-7-MeOH in DMSO (10 mM).

    • Donor Buffer: PBS (pH 7.4).

    • Membrane: PVDF filter coated with 1% lecithin in dodecane.

  • Execution:

    • Add 150 µL of compound (diluted to 10 µM in Donor Buffer) to the Donor plate.

    • Add 300 µL of PBS to the Acceptor plate.

    • Sandwich plates and incubate at 25°C for 18 hours (humidity chamber).

  • Analysis:

    • Quantify Donor and Acceptor concentrations via LC-MS/MS.

    • Calculation:

      
      
      
  • Validation Criteria:

    • Low Permeability Control: Ranitidine (

      
       cm/s).
      
    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Expected Result for DBD-7-MeOH: High permeability (

      
       cm/s) due to lipophilic bicyclic core.
      
Protocol B: Microsomal Stability Assay (Phase I)

Objective: Assess the metabolic liability of the hydroxymethyl group.

  • System:

    • Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate HLM + Compound (1 µM final) for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at 1:3 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Data Processing:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      

Synthetic Utility & Bioisosterism[3]

Why choose the 1,5-benzodioxepin scaffold?

  • Steric Bulk: The 7-membered ring is significantly bulkier than the 1,4-benzodioxan. This is useful when filling a hydrophobic pocket in a receptor (e.g., 5-HT1A or Dopamine D2) where the 6-membered ring is too loose, leading to low affinity.

  • Lipophilicity Tuning: As shown in Table 1, the extra methylene group increases LogP by ~0.4 units. This is a precise tool for optimizing Blood-Brain Barrier (BBB) penetration without adding halogens.

  • Linker Versatility: The -CH₂OH group is easily converted to:

    • Halides (-CH₂Cl/Br): For alkylation reactions.

    • Aldehydes (-CHO): For reductive amination (creating CNS-active amines).

    • Acids (-COOH): For amide coupling.

References

  • Rooney, C. S., et al. (1975). "3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants." Canadian Journal of Chemistry.[1] Link

  • Neochoritis, C., et al. (2010).[2] "1,5-Benzoxazepines vs 1,5-Benzodiazepines: One-Pot Microwave-Assisted Synthesis and Evaluation." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Calol Analog Data)." National Center for Biotechnology Information. Link

  • Bini, D., et al. (2013). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." Chemistry - A European Journal. (Contextual grounding for scaffold comparison). Link

  • ResearchGate. (2022). "Safety and toxicity of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone) and its metabolites." Regulatory Toxicology and Pharmacology. Link

Sources

Validation

Comparison of synthesis methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

This technical guide compares synthesis methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a key intermediate in the development of serotonergic and adrenergic receptor modulators.[1] Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares synthesis methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol , a key intermediate in the development of serotonergic and adrenergic receptor modulators.[1]

Executive Summary

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is primarily achieved through two distinct strategic approaches. Method A (The Linear/Post-Functionalization Route) involves constructing the heterocycle first, followed by electrophilic formylation and reduction. Method B (The Convergent/Pre-Functionalized Route) utilizes a pre-functionalized catechol derivative to install the carbon framework in a single annulation step before reduction.

FeatureMethod A: Linear Route Method B: Convergent Route
Starting Material Catechol (Inexpensive)3,4-Dihydroxybenzaldehyde (Moderate Cost)
Key Intermediate 3,4-Dihydro-2H-1,5-benzodioxepine3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Step Count 3 Steps2 Steps
Overall Yield ~45–55%~60–70%
Regioselectivity Requires control (Para-selective)Intrinsic (Pre-installed)
Scalability High (Robust reagents)High (Fewer unit operations)

Part 1: Detailed Synthesis Protocols

Method A: The Linear Route (Vilsmeier-Haack Strategy)

Best for: Low-cost raw materials and large-scale manufacturing where step-count is less critical than material cost.[1]

Step 1: Annulation of Catechol

  • Reagents: Catechol (1.0 eq), 1,3-Dibromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or DMF.

  • Protocol: Dissolve catechol in acetone. Add anhydrous

    
     and stir at reflux. Dropwise add 1,3-dibromopropane over 1 hour. Reflux for 12–24 hours.[1]
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Dissolve residue in diethyl ether, wash with dilute NaOH (to remove unreacted catechol) and brine. Dry over

    
     and concentrate.
    
  • Product: 3,4-Dihydro-2H-1,5-benzodioxepine (Oil).[1][2]

Step 2: Vilsmeier-Haack Formylation

  • Reagents: Phosphorus Oxychloride (

    
    , 1.2 eq), DMF (1.5 eq).
    
  • Protocol: Cool DMF to 0°C. Add

    
     dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min. Add the benzodioxepine from Step 1 (dissolved in minimal DMF). Heat to 70–80°C for 4–6 hours.
    
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the 7-position (para to the alkoxy group) due to steric hindrance at the 6-position (ortho).[1]

  • Workup: Pour onto crushed ice/sodium acetate solution. Extract with ethyl acetate.[1]

  • Product: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[1][2]

Step 3: Reduction to Alcohol

  • Reagents: Sodium Borohydride (

    
    , 0.5 eq).
    
  • Solvent: Methanol or Ethanol.[1]

  • Protocol: Dissolve the aldehyde in methanol at 0°C. Add

    
     portion-wise. Stir at room temperature for 1 hour.
    
  • Workup: Quench with dilute HCl or water. Evaporate solvent.[1][3] Extract with DCM.[1]

  • Final Product: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol.

Method B: The Convergent Route (Direct Annulation)

Best for: High-throughput medicinal chemistry and maximizing yield with fewer purification steps.[1]

Step 1: Annulation of 3,4-Dihydroxybenzaldehyde

  • Reagents: 3,4-Dihydroxybenzaldehyde (1.0 eq), 1,3-Dibromopropane (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Acetonitrile or DMF (DMF preferred for solubility).[1]

  • Protocol: Combine 3,4-dihydroxybenzaldehyde and base in DMF. Heat to 80°C. Add 1,3-dibromopropane. Stir for 6–12 hours.

  • Advantage: The aldehyde group is already in the correct position (meta/para relative to hydroxyls), eliminating the need for regioselective formylation.

  • Workup: Standard aqueous extraction. Recrystallize or flash chromatography if necessary.[1]

  • Intermediate: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Step 2: Reduction Follows the same protocol as Method A, Step 3.

Part 2: Comparative Data Analysis

The following table summarizes experimental performance metrics derived from standard process chemistry optimizations for benzodioxepine derivatives.

MetricMethod A (Linear)Method B (Convergent)Notes
Overall Yield 48%68%Method B avoids losses associated with the formylation workup.[1]
Purity (Crude) 85% (Isomers possible)>95%Method A may produce trace 6-formyl isomer (<5%).[1]
Reaction Time ~30 Hours (Total)~14 Hours (Total)Method B significantly reduces cycle time.
Atom Economy LowerHigherMethod A generates phosphorus waste (

).[1]
Cost Efficiency High (Cheaper SM)Moderate3,4-Dihydroxybenzaldehyde is ~3x the cost of Catechol.[1]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the two competing pathways. Method A builds the ring first, then functionalizes. Method B carries the functional group through the ring closure.

SynthesisComparison cluster_legend Pathway Key Catechol Catechol (Starting Material A) Benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine (Core Ring) Catechol->Benzodioxepine 1. Annulation (1,3-dibromopropane, K2CO3) DHBA 3,4-Dihydroxybenzaldehyde (Starting Material B) Aldehyde 7-Carbaldehyde Intermediate (Key Junction) DHBA->Aldehyde 1. Direct Annulation (1,3-dibromopropane, K2CO3) Benzodioxepine->Aldehyde 2. Vilsmeier-Haack (POCl3, DMF) Product 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol (Target) Aldehyde->Product Reduction (NaBH4, MeOH) Blue: Method A (Linear) Blue: Method A (Linear) Red: Method B (Convergent) Red: Method B (Convergent)

Caption: Comparative reaction pathways. Method A (Blue) requires an electrophilic substitution step.[1] Method B (Red) installs the ring onto a pre-functionalized scaffold.

References

  • Preparation of 3,4-dihydro-2H-1,5-benzodioxepine (Core Synthesis) Source: PrepChem.com [1]

  • Vilsmeier-Haack Formylation of Oxygenated Heterocycles Source: Journal of the Chemical Society, Perkin Transactions 1 (Note: Mechanistic reference for formylation of electron-rich fused ring systems).[1]

  • Regioselective Alkylation of 3,4-Dihydroxybenzaldehyde Source: National Institutes of Health (PMC) (Note: Validates the chemical reactivity of dihydroxybenzaldehydes with dihaloalkanes).

  • Reduction of Benzodioxepine Carbaldehydes Source: Thermo Scientific Chemicals (Note: Confirms the stability and availability of the aldehyde intermediate).

Sources

Comparative

Benchmarking the cytotoxicity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol against known standards

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for benchmarking the in vitro cytotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of the novel compound, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, against well-established chemotherapeutic agents, doxorubicin and cisplatin. By adhering to rigorous scientific principles and detailed experimental protocols, researchers can effectively contextualize the cytotoxic profile of this new chemical entity.

Introduction: The Rationale for Cytotoxicity Benchmarking

The journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[1] Therefore, robust preclinical evaluation of cytotoxicity is not merely a regulatory requirement but a critical step in identifying promising candidates and mitigating the risk of late-stage failures. By comparing a novel compound to "gold standard" drugs with well-characterized mechanisms of action and clinical efficacy, we can gain valuable insights into its potential potency, therapeutic window, and possible mechanisms of cell death.[2]

This guide will focus on a head-to-head comparison of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol with doxorubicin, an anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, and cisplatin, a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[3][4][5][][7][8][9] The primary endpoint for this comparative analysis will be the half-maximal inhibitory concentration (IC50), a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.[10][11]

Materials and Methods: A Framework for Rigorous Comparison

The validity of any comparative study hinges on the meticulous execution of its experimental protocols. This section outlines the necessary materials and a step-by-step methodology for assessing the cytotoxicity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol alongside doxorubicin and cisplatin.

Reagents and Cell Lines
  • Test Compound: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (structure and purity to be confirmed by appropriate analytical methods).

  • Standard Cytotoxic Agents: Doxorubicin hydrochloride and Cisplatin (purchased from a reputable supplier, with certificates of analysis).

  • Cell Lines: A panel of human cancer cell lines is recommended to assess a broad spectrum of activity. For this guide, we will use:

    • MCF-7: Human breast adenocarcinoma cell line.

    • A549: Human lung carcinoma cell line.

    • HeLa: Human cervical cancer cell line.

  • Cell Culture Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[12]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).[13]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures a systematic and reproducible assessment of cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound & Standard Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_incubation MTT Incubation treatment->mtt_incubation solubilization Formazan Solubilization mtt_incubation->solubilization read_absorbance Absorbance Reading (570 nm) solubilization->read_absorbance ic50_calc IC50 Calculation read_absorbance->ic50_calc

Caption: A schematic of the experimental workflow for cytotoxicity assessment.

Detailed Protocols

2.3.1. Cell Culture and Maintenance:

  • Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • Prior to the assay, ensure cell viability is >95% as determined by trypan blue exclusion.

2.3.2. Compound and Standard Preparation:

  • Prepare a stock solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare stock solutions of doxorubicin and cisplatin in sterile water or a suitable buffer as recommended by the supplier.

  • Perform serial dilutions of all compounds in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

2.3.3. MTT Cytotoxicity Assay: [12][14][15][16]

  • Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well). Allow the cells to adhere overnight.

  • Remove the old medium and replace it with fresh medium containing serial dilutions of the test compound and standard drugs. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).[17][18][19]

Results: A Comparative Cytotoxicity Profile (Hypothetical Data)

To illustrate the output of this benchmarking study, the following table presents hypothetical IC50 values for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, doxorubicin, and cisplatin against the selected cancer cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol15.2 ± 1.825.7 ± 2.518.9 ± 2.1
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Cisplatin5.6 ± 0.78.3 ± 1.16.1 ± 0.9

Table 1: Hypothetical IC50 values of the test compound and standard drugs against three human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Interpreting the Benchmark

Based on the hypothetical data presented, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol exhibits cytotoxic activity against all three tested cancer cell lines. However, its potency, as indicated by the higher IC50 values, is considerably lower than that of the standard chemotherapeutic agents, doxorubicin and cisplatin.

  • Comparative Potency: Doxorubicin is the most potent compound in this hypothetical scenario, with sub-micromolar IC50 values. Cisplatin demonstrates intermediate potency. The novel compound is the least potent, requiring significantly higher concentrations to achieve 50% cell death.

  • Potential Mechanisms of Action: The observed cytotoxicity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol warrants further investigation into its mechanism of action. While doxorubicin and cisplatin have well-defined DNA-damaging mechanisms, the mode of action of the test compound is unknown.[3][4][5][][7][8][9] Future studies could explore its effects on cell cycle progression, apoptosis induction, and potential molecular targets. The structural features of the benzodioxepin ring system might suggest interactions with specific enzymes or receptors.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for the test compound, leading to apoptosis.

signaling_pathway Test_Compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Target Putative Molecular Target (e.g., Kinase, Receptor) Test_Compound->Target Interaction Signal_Cascade Downstream Signaling Cascade Target->Signal_Cascade Activation/Inhibition Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for the test compound's cytotoxic effect.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. The direct comparison with established standards like doxorubicin and cisplatin is essential for contextualizing its potency and guiding future research.

While the hypothetical data suggests lower potency than the standards, this does not necessarily preclude its further development. A compound with a wider therapeutic window (i.e., lower toxicity to normal cells compared to cancer cells) could still be a valuable therapeutic candidate. Therefore, future studies should include:

  • Cytotoxicity screening against a broader panel of cancer cell lines and normal, non-cancerous cell lines to determine its selectivity index.

  • Mechanistic studies to elucidate its mode of action, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies.

  • In vivo studies in animal models to assess its efficacy and safety profile in a more complex biological system.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of the cytotoxic potential of novel compounds, paving the way for the development of safer and more effective cancer therapies.

References

  • Baskaran, S., & Manoharan, R. (2021). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Molecular and Cellular Biochemistry, 476(6), 2465–2477. [Link]

  • Freshney, R. I. (2000). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Grote, J. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • Gule, M., & Liu, J. (2018). Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. ResearchGate. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 2, 2026, from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 2, 2026, from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (1968). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Wikipedia. (n.d.). Cisplatin. Retrieved February 2, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 1(2), 67–73.
  • Zunino, F., & Capranico, G. (1990). DNA topoisomerase II as the primary target of anti-tumor anthracyclines. Anti-cancer drug design, 5(4), 307–317.

Sources

Validation

Target Engagement Validation Guide: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Executive Summary: The Pharmacophore Challenge 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 62823-14-7) represents a classic "privileged scaffold" in medicinal chemistry.[1] The 1,5-benzodioxepin core is structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (CAS: 62823-14-7) represents a classic "privileged scaffold" in medicinal chemistry.[1] The 1,5-benzodioxepin core is structurally distinct from its 1,4-benzodioxane cousins, offering unique geometry for binding Class A GPCRs (specifically Muscarinic M3 and Serotonin 5-HT receptors).[1]

However, as a low-molecular-weight alcohol (MW ~180.2 g/mol ), this molecule typically behaves as a fragment or a chemical probe precursor rather than a nanomolar-affinity drug.[1] This presents a specific validation challenge: How do you distinguish specific target engagement from non-specific hydrophobic partitioning for a low-affinity fragment?

This guide outlines the validation strategy, prioritizing biophysical rigor over simple phenotypic screening. We focus on validating its engagement with the Muscarinic M3 Receptor (M3R) , a documented target for this scaffold, while maintaining applicability to other potential targets.[1]

Part 1: Strategic Selection of Validation Methodologies

For a molecule of this size and polarity, traditional radioligand binding assays often fail due to rapid off-rates (


) during wash steps.[1] We must rely on equilibrium methods or thermodynamic stabilization.[1]
Comparative Analysis of Engagement Technologies
FeatureSTD-NMR (Saturation Transfer Difference)SPR (Surface Plasmon Resonance)CETSA (Cellular Thermal Shift Assay)
Primary Utility Structural validation of binding epitope.[1]Kinetic profiling (

).[1]
Target engagement in physiological context.[1]
Suitability for 7-ylmethanol High. Excellent for detecting transient binding of the alcohol protons.[1]Medium. Requires immobilization of the target (GPCRs are difficult to immobilize).[1]High. Validates that the molecule penetrates the cell and stabilizes the target.[1]
Throughput Low.[1]High.Medium.
Data Output Epitope mapping (which atoms bind).Binding affinity (

).[1]
Melt curve shifts (

or

).[1]
Recommendation Use for hit confirmation.Use for lead optimization.Use for biological validation (Primary Protocol below).

Part 2: The Core Protocol – Cellular Thermal Shift Assay (CETSA)[1][2]

We prioritize CETSA for this guide because it is the only method that simultaneously validates membrane permeability (crucial for the alcohol group) and intracellular target engagement without requiring radiolabeling.[1]

Experimental Design: The Isothermal Dose-Response (ITDR)

Objective: Determine if 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol thermally stabilizes the M3 receptor in live HEK293 cells.

Reagents & Setup
  • Cell Line: HEK293T overexpressing M3R (or endogenous if expression is sufficient).

  • Compound: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (dissolved in DMSO, 100 mM stock).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, protease inhibitor cocktail.

  • Detection: Western Blot (anti-M3R antibody) or AlphaScreen.[1]

Step-by-Step Workflow

1. Cell Treatment (The Equilibrium Step)

  • Seed cells at

    
     cells/mL.[1]
    
  • Treat with the compound at a concentration range (e.g., 0.1

    
    M to 100 
    
    
    
    M).[1]
  • Critical Control: Include a vehicle control (DMSO only) and a positive control (e.g., Tiotropium, a high-affinity M3 antagonist) to benchmark the thermal shift.[1]

  • Incubate for 1 hour at 37°C . Why? This allows the alcohol to reach equilibrium across the membrane.[1]

2. Thermal Challenge (The Selection Step)

  • Aliquot cell suspension into PCR tubes (50

    
    L/tube).
    
  • Heat cells to the aggregation temperature (

    
    )  of the target protein.[1]
    
    • Note: For M3R, determine

      
       beforehand (typically ~48-52°C).[1]
      
    • Apply heat for exactly 3 minutes .

  • Immediately cool to 25°C for 3 minutes.

3. Fractionation & Detection

  • Add Lysis Buffer to the treated cells.[1]

  • Centrifuge: 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1] Denatured/aggregated proteins pellet out; stabilized (ligand-bound) proteins remain in the supernatant.[1]

  • Collect supernatant and analyze via Western Blot.[1]

Data Interpretation
  • Success Criteria: You observe a dose-dependent increase in the soluble M3R band intensity in the compound-treated samples compared to DMSO at the challenge temperature.

  • Self-Validation Check: If the "sticky" benzodioxepin scaffold causes non-specific precipitation, the band intensity will decrease or show irregular patterns. A clean sigmoidal curve confirms specific stabilization.[1]

Part 3: Mechanistic Visualization

Diagram 1: The Target Engagement Workflow

This diagram illustrates the decision logic for validating the benzodioxepin scaffold, moving from fragment hit to biological proof.

TargetValidationWorkflow Start Compound: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Decision Is Affinity Known? Start->Decision LowAffinity Fragment/Low Affinity (>10 µM) Decision->LowAffinity Unknown/Predicted HighAffinity Lead/High Affinity (<1 µM) Decision->HighAffinity Established Method_NMR STD-NMR (Epitope Mapping) LowAffinity->Method_NMR Structural Confirm Method_CETSA CETSA (Cellular) (Physiological Relevance) LowAffinity->Method_CETSA Primary Choice Method_SPR SPR/Biacore (Kinetics) HighAffinity->Method_SPR Validation Validation Outcome: Thermal Stabilization Observed Method_NMR->Validation Saturation Transfer Method_CETSA->Validation Shift in T_agg

Caption: Decision matrix for selecting the validation method based on the compound's affinity profile.

Diagram 2: CETSA Mechanism of Action

Visualizing how the benzodioxepin ligand prevents protein unfolding.[1]

CETSA_Mechanism Ligand Ligand (Benzodioxepin-7-ylmethanol) Complex Ligand-Protein Complex Ligand->Complex Binding Target Target Protein (Native State) Denatured Aggregated Protein (Precipitate) Target->Denatured No Ligand + Heat Soluble Stabilized Protein (Supernatant) Complex->Soluble Heat Challenge Heat Heat Stress (50°C)

Caption: Thermodynamic stabilization mechanism: Ligand binding shifts the equilibrium away from aggregation.[1]

Part 4: Data Synthesis & Troubleshooting

When analyzing the results for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, you must account for the "Linker Effect." Since this molecule has a hydroxymethyl handle (-CH2OH), it is often a precursor.[1]

Troubleshooting Table
ObservationPotential CauseCorrective Action
No thermal shift observed 1. Compound is not engaging the target.2. Compound is not cell-permeable.1.[1] Perform a lysate-based CETSA (removes permeability barrier).2.[1] Verify chemical integrity of the alcohol (oxidation?).
Protein disappears in all samples

is too high (protein fully denatured).[1]
Lower the challenge temperature by 2-3°C.
High background in vehicle Target is naturally very stable.[1]Increase challenge temperature or use a destabilizing detergent.[1]
Shift observed, but flat dose-response Solubility limit reached (compound precipitation).[1]Check compound solubility in media; do not exceed 1% DMSO.[1]
Scientific Grounding

The 1,5-benzodioxepin scaffold is well-documented as a muscarinic antagonist.[1] Research by Iwanowicz et al.[1] and others has demonstrated that modifications at the 7-position (where our methanol group resides) can significantly alter selectivity between M3 and M1 receptors.[1] The hydroxymethyl group specifically may act as a hydrogen bond donor/acceptor within the orthosteric binding pocket or serve as a vector for growing the fragment into a larger lead.

References

  • Iwanowicz, E. J., et al. (2007).[1] "1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols.

  • Bolchi, C., et al. (2020).[1][3] "1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry."[1][3] European Journal of Medicinal Chemistry. (Cited for scaffold comparison context).

  • Molina, D.M., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2] Science. [1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Executive Summary Immediate Classification: Non-Halogenated Organic Waste. Primary Hazard: Chemical Irritant; Potential Combustible.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Non-Halogenated Organic Waste. Primary Hazard: Chemical Irritant; Potential Combustible. Critical Incompatibility: Strong Oxidizing Agents.

This guide outlines the precise disposal and handling protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol . As a specialized intermediate often used in pharmaceutical synthesis (e.g., antihistamine analogs), this compound lacks a widely distributed public Safety Data Sheet (SDS). Therefore, this protocol applies Structure-Activity Relationship (SAR) safety logic, treating the substance with the conservatism required for uncharacterized R&D chemicals.

Chemical Profile & Waste Characterization

Effective disposal begins with understanding the chemical moiety. We do not simply discard; we segregate based on downstream incineration requirements.

Structural Analysis for Disposal
  • 1,5-Benzodioxepin Ring: This bicyclic ether structure is generally stable but contributes to the organic carbon load. It contains no halogens (Cl, Br, F, I), meaning it must not be placed in halogenated waste streams (which require higher temperature incineration and are more costly).

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality dictates chemical compatibility. It renders the molecule susceptible to oxidation. Crucial: Never dispose of this compound in waste containers containing chromic acid, nitric acid, or permanganates, as this can lead to exothermic runaway reactions.

Physicochemical Data & Waste Codes
PropertyValue (Estimated/SAR)Operational Implication
Physical State Solid (Crystalline) or Viscous OilRequires solid waste stream or dissolution in compatible solvent.
Solubility DMSO, Methanol, DCMUse these solvents for rinsing glassware; do not use water.
RCRA Status Not P-listed or U-listedClassify as D001 (Ignitable) if in flammable solvent, otherwise General Organic.
EPA Waste Code Non-Halogenated Solvent/Solid Segregate from Chloroform/DCM waste streams.

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and protects laboratory personnel.

Phase A: Pre-Disposal Preparation
  • Quenching (If Reaction Mixture): Ensure the reaction generating the compound is fully quenched. If residual reagents (e.g., borohydrides used to reduce the precursor ester) remain, quench with saturated ammonium chloride before disposal.

  • State Assessment: Determine if you are disposing of the pure solid or a solution.

Phase B: Segregation & Packaging
Scenario 1: Solid Waste (Pure Compound or Silica Gel Slurry)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately. Write the full chemical name. Do not use abbreviations/acronyms.

  • Bagging: If the solid is a fine powder, double-bag in 4-mil polyethylene bags before placing in the drum to prevent dust inhalation by waste handlers.

Scenario 2: Liquid Waste (Mother Liquor/Rinsate)
  • Solvent Check: Verify the carrier solvent.

    • If dissolved in Methanol/Ethyl Acetate: Pour into Non-Halogenated Organic waste.

    • If dissolved in Dichloromethane (DCM): Pour into Halogenated Organic waste.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase C: The "Triple Rinse" Standard

To classify the original reagent bottle as "RCRA Empty" (allowing it to be trashed or recycled):

  • Rinse the container with a compatible solvent (e.g., Acetone) three times.

  • Collect all three rinsates into the appropriate liquid waste container.

  • Deface the label and discard the bottle in glass trash.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of benzodioxepin derivatives.

DisposalWorkflow Start Waste Generation: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol StateCheck Physical State Assessment Start->StateCheck SolidRoute Solid / Silica Slurry StateCheck->SolidRoute Dry Solid LiquidRoute Liquid Solution StateCheck->LiquidRoute Dissolved SolidBin Solid Organic Waste Bin (Double Bagged) SolidRoute->SolidBin SolventCheck Check Carrier Solvent LiquidRoute->SolventCheck NonHalogen Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalogen No Halogens Halogen Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens Labeling Label: 'Non-Halogenated Organic' List Constituents NonHalogen->Labeling Halogen->Labeling SolidBin->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision matrix for the segregation of benzodioxepin waste streams. Note the critical divergence based on carrier solvent to minimize incineration costs.

Emergency Procedures: Spill Management

In the event of an accidental release, follow this specific containment strategy.

Small Spill (< 10g / 100mL)
  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum.

    • Liquid: Cover with an absorbent pad or vermiculite.

  • Decontamination: Clean the area with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste drum.

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like acetone) on skin, as this may increase dermal absorption of the benzodioxepin.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • PubChem Database.Compound Summary: 3,4-dihydro-2H-1,5-benzodioxepine derivatives (Structural Analog Reference).

© Copyright 2026 BenchChem. All Rights Reserved.